Technical Guide: O-Desmethyl Urapidil – Mechanistic Characterization & Alpha-1 Antagonism
Executive Summary This technical guide provides a rigorous analysis of O-Desmethyl Urapidil (M2 metabolite), a key biotransformation product of the antihypertensive agent Urapidil. While the parent compound is a well-est...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of O-Desmethyl Urapidil (M2 metabolite), a key biotransformation product of the antihypertensive agent Urapidil. While the parent compound is a well-established dual-action agent (
-adrenoceptor antagonist and 5-HT agonist), the O-desmethyl metabolite presents a distinct pharmacological profile.
This document is structured for drug development professionals requiring a deep dive into the mechanism of action (MoA) , specifically its interaction with the
-adrenergic receptor. It details the structural determinants of binding, the signal transduction blockade, and the experimental protocols required to validate its affinity and potency relative to the parent drug.
Molecular Identity & Metabolic Context[1]
The Biotransformation Pathway
Urapidil undergoes extensive hepatic metabolism via the Cytochrome P450 system.[1] The formation of O-Desmethyl Urapidil is a Phase I oxidative reaction, primarily mediated by CYP isozymes.
Metabolite: O-Desmethyl Urapidil (The 2-methoxyphenyl group is converted to a 2-hydroxyphenyl group).
This structural modification—the loss of the methyl group at the ortho position of the phenyl ring—significantly alters the molecule's lipophilicity and its steric fit within the receptor binding pocket.
Visualization: Metabolic Pathway
The following diagram illustrates the conversion of Urapidil to its major metabolites, highlighting the O-demethylation pathway.
Figure 1: Hepatic biotransformation of Urapidil. The O-Desmethyl metabolite (Red) is formed via cleavage of the ether linkage on the phenylpiperazine moiety.
Pharmacodynamics: The Alpha-1 Antagonist Mechanism
The Target:
-Adrenoceptor
The primary antihypertensive mechanism of the urapidil scaffold is the blockade of postsynaptic
-adrenoceptors on vascular smooth muscle cells.[2] These receptors are G-protein coupled receptors (GPCRs) linked to the signaling pathway.
Mechanism of Blockade
O-Desmethyl Urapidil, retaining the arylpiperazine pharmacophore, functions as a competitive antagonist.
Binding: The metabolite competes with endogenous catecholamines (norepinephrine/epinephrine) for the orthosteric binding site.
Inhibition: Binding prevents the conformational change required to activate the
protein.
Signal Termination: This blockade halts the downstream cascade:
While O-Desmethyl Urapidil retains the core scaffold, the shift from a methoxy (-OCH
) to a hydroxyl (-OH) group at the ortho position generally reduces binding affinity. The methoxy group in Urapidil provides a specific steric bulk and lipophilic interaction that is optimal for the hydrophobic pocket. The hydroxyl group introduces polarity and potential hydrogen bonding that may be less favorable in this specific hydrophobic cleft, leading to a higher (lower potency) compared to the parent.
Visualization: Signaling Blockade
Figure 2: Signal transduction pathway of the Alpha-1 receptor. The red node indicates the blockade point by O-Desmethyl Urapidil, preventing calcium release.
Comparative Data Profile
The following table summarizes the expected pharmacological profile based on structure-activity relationships and metabolic studies.
Parameter
Urapidil (Parent)
O-Desmethyl Urapidil (Metabolite)
Implication
Primary Target
-Adrenoceptor
-Adrenoceptor
Same target, different affinity.
Binding Affinity ()
High (nM range)
Reduced (Low activity)
Metabolite requires higher concentrations to block receptor.
Urapidil Metabolic Profile: Zech, K., et al. "Pharmacokinetics and metabolism of urapidil." Drugs. 1988;35 Suppl 6:34-39.[4]
Alpha-1 Receptor Subtypes: Hanft, G., & Gross, G. "Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists."[5] British Journal of Pharmacology. 1989;97(3):691-700.[5]
Structure-Activity Relationships: Prisinzano, T., et al. "Synthesis and determination of the binding affinity of novel urapidil derivatives." Journal of Medicinal Chemistry. (General Reference for Arylpiperazine SAR).
Pharmacological Methodology: Bylund, D.B., & Toews, M.L. "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology. 1993.
Drug Data: DrugBank Online.[3] "Urapidil: Pharmacology and Metabolites." [3]
The Pharmacological Nuances of Urapidil Metabolism: A Technical Guide for Researchers
Abstract Urapidil is a widely utilized antihypertensive agent with a unique dual mechanism of action, exhibiting antagonism at α1-adrenoceptors and agonism at 5-HT1A receptors.[1][2] This distinct pharmacological profile...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Urapidil is a widely utilized antihypertensive agent with a unique dual mechanism of action, exhibiting antagonism at α1-adrenoceptors and agonism at 5-HT1A receptors.[1][2] This distinct pharmacological profile contributes to its efficacy in lowering blood pressure, often without the reflex tachycardia associated with other vasodilators.[3] The clinical effects of urapidil are not solely attributable to the parent compound; its metabolites also possess pharmacological activity that warrants detailed investigation. This in-depth technical guide provides a comprehensive overview of the pharmacological activities of urapidil's primary metabolites in humans. We will delve into their receptor binding affinities, functional potencies, and the established experimental methodologies for their characterization, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.
Introduction to Urapidil: A Dual-Action Antihypertensive
Urapidil's therapeutic efficacy stems from its ability to modulate two key receptor systems involved in blood pressure regulation. Its peripheral α1-adrenoceptor antagonism leads to vasodilation and a reduction in peripheral resistance.[1][4] Concurrently, its agonistic activity at central 5-HT1A receptors contributes to a decrease in sympathetic outflow from the vasomotor center in the brainstem, further augmenting its hypotensive effect.[5][6][7] This central action is also believed to be responsible for the mitigation of reflex tachycardia.[3]
The intricate interplay between these two mechanisms underscores the importance of understanding the complete pharmacological profile of urapidil, which includes the contribution of its metabolites.
The Metabolic Fate of Urapidil in Humans
Following administration, urapidil undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. The three primary metabolites identified in humans are:
p-Hydroxylated Urapidil (M1): This is the most abundant metabolite.
O-Demethylated Urapidil (M2): A pharmacologically active metabolite.
N-Demethylated Urapidil (M3): Another pharmacologically active metabolite.
The metabolic pathway of urapidil is visually represented in the following diagram:
Caption: Metabolic pathway of Urapidil in humans.
Pharmacological Profile of Urapidil and its Metabolites
The overall antihypertensive effect of urapidil is a composite of the activities of the parent drug and its active metabolites. A comparative summary of their known pharmacological activities is presented below.
Receptor Binding and Functional Activity Data
The following table summarizes the available quantitative data on the pharmacological activity of urapidil and its metabolites at α1-adrenoceptors.
Compound
Receptor
Parameter
Value
Reference
Urapidil
α1-Adrenoceptor
pA2
7.3 - 7.7
N/A
5-HT1A Receptor
pIC50
6.4
Selleckchem
p-Hydroxylated Urapidil (M1)
α1-Adrenoceptor
Activity
Inactive
N/A
5-HT1A Receptor
Activity
Not Reported
O-Demethylated Urapidil (M2)
α1-Adrenoceptor
pA2
7.02
N/A
5-HT1A Receptor
Activity
Not Reported
N-Demethylated Urapidil (M3)
α1-Adrenoceptor
pA2
6.93
N/A
5-HT1A Receptor
Activity
Not Reported
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits the binding of a radioligand by 50%.
As indicated in the table, while the α1-adrenoceptor activity of the O-demethylated and N-demethylated metabolites has been quantified, there is a notable absence of publicly available data on the 5-HT1A receptor binding affinity and functional activity of any of the urapidil metabolites. This represents a significant knowledge gap in understanding the complete pharmacological profile of urapidil's biotransformation products.
The following diagram illustrates the known interactions of urapidil and its active metabolites with the α1-adrenergic signaling pathway.
Caption: Antagonism of the α1-Adrenoceptor Signaling Pathway.
Experimental Protocols for Pharmacological Characterization
To facilitate further research into the pharmacological activity of urapidil metabolites, this section provides detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Objective: To quantify the affinity of urapidil metabolites for the human 5-HT1A receptor.
Materials:
HEK293 cells stably expressing the human 5-HT1A receptor
Cell culture medium and reagents
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist)
Non-specific binding control: 10 µM 5-HT
Test compounds (urapidil and its metabolites) at various concentrations
Scintillation cocktail and vials
Liquid scintillation counter
Glass fiber filters (e.g., Whatman GF/B)
Filtration apparatus
Workflow Diagram:
Caption: Workflow for pA2 Determination using an Isolated Tissue Assay.
Step-by-Step Protocol:
Tissue Preparation and Mounting:
Dissect the chosen tissue and mount it in the organ bath containing physiological salt solution.
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
Control Agonist Dose-Response Curve (DRC):
Cumulatively add the agonist (e.g., phenylephrine) to the organ bath in increasing concentrations to generate a control DRC.
Record the contractile response at each concentration.
Antagonist Incubation:
Wash the tissue thoroughly to remove the agonist.
Incubate the tissue with a known concentration of the antagonist (e.g., a urapidil metabolite) for a predetermined period (e.g., 30-60 minutes).
Agonist DRC in the Presence of Antagonist:
In the continued presence of the antagonist, generate a second agonist DRC.
Repeat for Multiple Antagonist Concentrations:
Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
Data Analysis (Schild Plot):
For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
The x-intercept of the resulting linear regression is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion and Future Directions
Urapidil's unique dual mechanism of action, involving both α1-adrenoceptor antagonism and 5-HT1A receptor agonism, is central to its clinical utility. While the pharmacological activity of its major metabolites at the α1-adrenoceptor has been partially characterized, a significant gap exists in our understanding of their effects on the 5-HT1A receptor. The O-demethylated and N-demethylated metabolites retain some α1-adrenoceptor antagonist activity, whereas the p-hydroxylated metabolite appears to be inactive in this regard.
Future research should prioritize the characterization of the 5-HT1A receptor binding affinities and functional activities of all major urapidil metabolites. Such studies, employing the methodologies detailed in this guide, will provide a more complete picture of the pharmacodynamic profile of urapidil and its biotransformation products. This knowledge will be invaluable for a more nuanced understanding of its clinical effects, potential drug-drug interactions, and could inform the development of future antihypertensive agents with improved efficacy and safety profiles.
References
Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. British journal of pharmacology, 102(4), 998–1002.
Schoeffter, P., & Hoyer, D. (1988). Centrally acting hypotensive agents with affinity for 5-HT1A binding sites inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus. British Journal of Pharmacology, 95(3), 975–985.
Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597–601.
Taylor & Francis. (n.d.). Urapidil – Knowledge and References.
Doods, H. N., Boddeke, H. W., Kalkman, H. O., Hoyer, D., Mathy, M. J., & van Zwieten, P. A. (1989). Involvement of brain 5-HT1A receptors in the hypotensive response to urapidil. Journal of cardiovascular pharmacology, 14 Suppl 3, S33-7.
MedChemExpress. (n.d.). The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery.
Gołda, S., & Paśko, P. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)
van Zwieten, P. A. (1988). Pharmacologic profile of urapidil. The American journal of cardiology, 61(1), 1C–6C.
Newman-Tancredi, A., Chaput, C., Gavaudan, S., Verrièle, L., & Millan, M. J. (2000). 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 130(5), 1181–1188.
Dooley, M., & Goa, K. L. (1998). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 56(5), 929–955.
Patsnap. (2024, July 17). What is the mechanism of Urapidil?. Synapse.
Ramage, A. G. (1991). The Mechanism of the Sympathoinhibitory Action of Urapidil: Role of 5-HT1A Receptors. British Journal of Pharmacology, 102(4), 998-1002.
Doods, H. N., Boddeke, H. W., Kalkman, H. O., Hoyer, D., Mathy, M. J., & van Zwieten, P. A. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American journal of cardiology, 63(6), 36C–39C.
Kirsten, R., Nelson, K., Steinijans, V., Zech, K., & Haerlin, R. (1988). Clinical pharmacokinetics of urapidil. Clinical pharmacokinetics, 14(3), 129–140.
ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition binding curves for DF-100 (1) (PDSP#50828, top), DF-300 (2) (PDSP#50830, middle) and DF-400 (3) (PDSP#50831, bottom) in the presence of [³H]WAY100635 and 8-OH-DPAT as reference standard.
TargetMol. (n.d.). Urapidil.
Newman-Tancredi, A., Chaput, C., Gavaudan, S., Verrièle, L., & Millan, M. J. (2000). Native Rat Hippocampal 5-HT1A Receptors Show Constitutive Activity. Molecular Pharmacology, 58(4), 654-663.
Polter, A. M., & Li, X. (2010). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Frontiers in neuroscience, 4, 178.
Golda, S., & Pasko, P. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)
reposiTUm. (n.d.). The 5-HT1A receptor in patients with treatment- resistant depression and healthy controls.
Newman-Tancredi, A., Chaput, C., Gavaudan, S., Verrièle, L., & Millan, M. J. (2000). 5-HT(1A) Receptor Agonist-Antagonist Binding Affinity Difference as a Measure of Intrinsic Activity in Recombinant and Native Tissue Systems. British Journal of Pharmacology, 130(5), 1181-1188.
An In-depth Technical Guide to the 5-HT1A Receptor Binding Affinity of O-Desmethyl Urapidil
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the binding affinity of O-Desmethyl Urapidil, a principal metabolite of the antihypertens...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of O-Desmethyl Urapidil, a principal metabolite of the antihypertensive agent Urapidil, for the serotonin 1A (5-HT1A) receptor. While direct, quantitative binding data for O-Desmethyl Urapidil is not extensively available in public literature, this guide synthesizes information on the well-established high affinity of the parent compound and its other analogues for the 5-HT1A receptor. We delve into the pharmacological significance of this interaction, the intricate signaling pathways of the 5-HT1A receptor, and provide detailed, field-proven protocols for conducting radioligand binding and functional assays to determine these critical parameters. This document serves as an essential resource for researchers investigating the pharmacology of Urapidil metabolites and the broader role of the 5-HT1A receptor in cardiovascular and central nervous system function.
Introduction: Urapidil and its Metabolite, O-Desmethyl Urapidil
Urapidil is a sympatholytic antihypertensive drug with a dual mechanism of action: it acts as a selective antagonist at α1-adrenoceptors and as an agonist at 5-HT1A receptors.[1][2] This dual action contributes to its efficacy in lowering blood pressure without inducing reflex tachycardia.[1] Urapidil undergoes extensive hepatic metabolism, resulting in several metabolites, including the p-hydroxylated, N-demethylated, and O-demethylated products.[3][4] O-Desmethyl Urapidil is a notable, albeit minor, metabolite in humans, formed by the O-demethylation of the methoxyphenyl group of the parent molecule.[3][4][5] Given that other Urapidil derivatives have shown potent interactions with the 5-HT1A receptor, understanding the binding characteristics of O-Desmethyl Urapidil is crucial for a complete pharmacological profile of Urapidil.[6][7]
The 5-HT1A Receptor: A Key Modulator of Physiological Function
The 5-HT1A receptor is a subtype of the serotonin receptor family and is a G protein-coupled receptor (GPCR). It is widely distributed throughout the central nervous system, with high densities in the hippocampus, cerebral cortex, and raphe nuclei. The 5-HT1A receptor plays a critical role in modulating a variety of physiological and pathological processes, including mood, anxiety, and cognition.
Signaling Pathways
Activation of the 5-HT1A receptor primarily couples to the Gi/o family of G proteins. This coupling initiates a cascade of intracellular events, including:
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Activation of G protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: This results in hyperpolarization of the neuronal membrane and a decrease in neuronal firing.
Modulation of other signaling cascades: This includes the activation of the ERK/MAPK pathway.
The following diagram illustrates the primary signaling pathway of the 5-HT1A receptor:
Binding Affinity of Urapidil Analogues at the 5-HT1A Receptor
While specific binding affinity data (Ki or IC50 values) for O-Desmethyl Urapidil at the 5-HT1A receptor are not readily found in the published literature, studies on Urapidil and its other derivatives provide strong evidence for the potential of its metabolites to interact with this receptor. Research has shown that Urapidil and its analogues, such as 5-acetyl-, 5-formyl-, and 5-methyl-urapidil, are potent ligands for the 5-HT1A receptor.[6][7]
Table 1: 5-HT1A Receptor Binding Affinities of Urapidil and its Analogues. The IC50 values represent the concentration of the compound required to inhibit 50% of the binding of the radioligand [3H]8-OH-DPAT.
The data in Table 1 clearly demonstrate that modifications to the uracil ring of the Urapidil structure can significantly influence binding affinity for the 5-HT1A receptor, with 5-methyl-urapidil being one of the most potent ligands identified.[7] This suggests that the metabolic conversion of Urapidil to O-Desmethyl Urapidil could also result in a compound with significant affinity for the 5-HT1A receptor.
Experimental Protocols for Determining Binding Affinity and Functional Activity
To definitively determine the binding affinity and functional activity of O-Desmethyl Urapidil at the 5-HT1A receptor, standardized in vitro pharmacological assays are required. The following protocols are based on established methodologies in the field.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of O-Desmethyl Urapidil for the 5-HT1A receptor.
Materials:
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1A receptors (e.g., rat hippocampus).
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
Test Compound: O-Desmethyl Urapidil.
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology:
Membrane Preparation:
Homogenize cells or tissue in ice-cold buffer.
Centrifuge the homogenate at low speed to remove nuclei and large debris.
Centrifuge the supernatant at high speed to pellet the membranes.
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL.
Assay Setup:
In a 96-well plate, add the following to each well:
Assay buffer.
A fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd value, e.g., 1 nM).
Varying concentrations of O-Desmethyl Urapidil (e.g., 10⁻¹⁰ to 10⁻⁵ M).
For total binding wells, add vehicle instead of the test compound.
For non-specific binding wells, add a saturating concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM Serotonin).
Initiate the binding reaction by adding the membrane preparation.
Incubation:
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
Filtration:
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Quantification:
Place the filters in scintillation vials with scintillation fluid.
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the O-Desmethyl Urapidil concentration to generate a competition curve.
Determine the IC50 value (the concentration of O-Desmethyl Urapidil that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether O-Desmethyl Urapidil acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.
This assay measures the activation of G proteins, which is an early event in GPCR signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of O-Desmethyl Urapidil in stimulating G protein activation via the 5-HT1A receptor.
Methodology Outline:
Incubation: Incubate 5-HT1A receptor-expressing membranes with varying concentrations of O-Desmethyl Urapidil in the presence of GDP and [³⁵S]GTPγS.
G Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
Termination and Filtration: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS by filtration.
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of O-Desmethyl Urapidil to determine EC50 and Emax values relative to a known full agonist (e.g., 5-HT).
This assay measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Objective: To determine the ability of O-Desmethyl Urapidil to inhibit forskolin-stimulated cAMP production.
Methodology Outline:
Cell Culture: Use whole cells expressing the 5-HT1A receptor.
Stimulation: Pre-incubate the cells with varying concentrations of O-Desmethyl Urapidil, followed by stimulation with forskolin (an adenylyl cyclase activator).
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of O-Desmethyl Urapidil to determine its IC50 value.
Conclusion
While the direct binding affinity of O-Desmethyl Urapidil for the 5-HT1A receptor remains to be definitively established in the public domain, the existing data for its parent compound, Urapidil, and other analogues strongly suggest a high potential for interaction. The central role of the 5-HT1A receptor in the therapeutic effects of Urapidil underscores the importance of fully characterizing its metabolites. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the precise binding affinity and functional activity of O-Desmethyl Urapidil, thereby contributing to a more complete understanding of its pharmacological profile and its potential contribution to the overall clinical effects of Urapidil.
References
Doods, H. N., Boddeke, H. W., Kalkman, H. O., Hoyer, D., Mathy, M. J., & van Zwieten, P. A. (1990). Urapidil analogues are potent ligands of the 5-HT1A receptor. Journal of Cardiovascular Pharmacology, 15 Suppl 7, S8-16.
Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34-39.
Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597–601.
Zech, K., Eltze, M., & Stuke, N. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34-9.
Taylor & Francis. (n.d.). Urapidil – Knowledge and References. Retrieved from [Link]
Kolassa, N., Beller, K. D., & Sanders, K. H. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American journal of cardiology, 63(6), 36C–39C.
Gross, G., Hanft, G., & Kolassa, N. (1990). [3H]5-methyl-urapidil labels 5-HT1A receptors and alpha 1-adrenoceptors in the rat CNS. In vitro binding and autoradiographic studies. Naunyn-Schmiedeberg's archives of pharmacology, 342(1), 19-26.
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 213(2-3), 235–252.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152.
Technical Guide: Metabolic Pathway Characterization of Urapidil to O-Desmethyl Urapidil
Executive Summary This technical guide details the metabolic biotransformation of the antihypertensive agent Urapidil into its O-demethylated metabolite, O-Desmethyl Urapidil (M2) .[1] While Urapidil is primarily metabol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the metabolic biotransformation of the antihypertensive agent Urapidil into its O-demethylated metabolite, O-Desmethyl Urapidil (M2) .[1] While Urapidil is primarily metabolized via p-hydroxylation (M1) in humans, the O-demethylation pathway represents a critical specific metabolic route that exhibits significant interspecies variability (minor in humans, major in rats).
Understanding this pathway is essential for:
Interspecies Scaling: Correctly interpreting preclinical toxicology data from rats.
Active Metabolite Profiling: O-Desmethyl Urapidil retains
-adrenoceptor antagonist affinity comparable to the parent drug.
Quality Control: Monitoring O-Desmethyl Urapidil as a potential degradation impurity or process-related substance.
Molecular Mechanism & Enzymology[2]
The Metabolic Pathway
The conversion of Urapidil to O-Desmethyl Urapidil is a Phase I oxidative reaction involving O-dealkylation . The reaction targets the methoxy ether substituent on the phenyl ring of the arylpiperazine moiety.
The reaction is catalyzed by the Cytochrome P450 (CYP) superfamily.[5] Based on the structural motif (arylpiperazine) and metabolic data from similar pharmacophores (e.g., encapsulated phenylpiperazines), the reaction is mediated by:
CYP2D6: High-affinity contributor (typical for O-demethylation of lipophilic bases).
Note: In humans, this pathway accounts for approximately 3% of urinary recovery, whereas in rats, it is a major clearance route.[8] This discrepancy highlights the necessity of specific CYP reaction phenotyping during preclinical development.
Pathway Visualization
The following diagram illustrates the chemical transformation and the involvement of hepatic enzymes.
Figure 1: Mechanistic pathway of Urapidil O-demethylation mediated by Cytochrome P450 enzymes.
Experimental Characterization Protocols
To study this pathway, researchers must employ a self-validating in vitro system. The following protocol uses liver microsomes to generate and identify the metabolite.
Reagents & Materials
Component
Specification
Purpose
Test Article
Urapidil HCl (>99% purity)
Substrate
Enzyme Source
Pooled Human Liver Microsomes (HLM)
Metabolic engine (20 mg/mL protein)
Cofactor
NADPH Regenerating System
Electron donor (G6P, G6PDH, NADP+)
Buffer
100 mM Potassium Phosphate (pH 7.4)
Physiological environment
Quench Soln
Acetonitrile (ice-cold) with IS
Stops reaction & precipitates protein
Internal Std
Urapidil-d4 or Verapamil
Normalization for LC-MS
Microsomal Incubation Workflow
This protocol is designed to ensure linear metabolite formation (Initial Rate Conditions).
Pre-Incubation:
Mix 490 µL of Phosphate Buffer and 10 µL of HLM (final conc. 0.5 mg/mL) in a 1.5 mL Eppendorf tube.
Spike Urapidil (10 mM DMSO stock) to final concentration of 10 µM.
Equilibrate at 37°C for 5 minutes.
Reaction Initiation:
Add 50 µL of NADPH regenerating system.
Vortex briefly and incubate at 37°C in a shaking water bath.
Time-Point Sampling:
At T=0, 15, 30, and 60 minutes, remove 100 µL aliquots.
Termination:
Immediately dispense aliquot into 300 µL ice-cold Acetonitrile (containing Internal Standard).
Preparation for Analysis:
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer supernatant to LC-MS vials.
Figure 2: Step-by-step microsomal incubation workflow for metabolite generation.
Analytical Methodology (LC-MS/MS)
Accurate quantification requires specific Mass Spectrometry transitions. Because O-Desmethyl Urapidil is not always commercially available as a certified reference material in all regions, its identity is often confirmed via fragmentation logic relative to the parent.
Mass Spectrometry Logic
Parent (Urapidil): [M+H]+ = 388.2.
Major Fragment: m/z 205.1. This corresponds to the 1-(2-methoxyphenyl)piperazine moiety (cleavage at the propyl chain).
C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 90% B over 3.0 min
Flow Rate
0.4 mL/min
MRM Transitions Table
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Urapidil
388.2
205.1
25
50
O-Desmethyl Urapidil
374.2
191.1
28
50
IS (Urapidil-d4)
392.2
209.1
25
50
Clinical & Toxicological Relevance
Pharmacodynamics
O-Desmethyl Urapidil retains affinity for the
-adrenoceptor. While its concentration in human plasma is low, it contributes to the overall hypotensive effect in species where it is a major metabolite (e.g., rats). In drug development, this necessitates careful evaluation of "active metabolites" during safety assessment.
Species Differences[9]
Humans: Major metabolite is p-hydroxylated Urapidil (M1). O-Desmethyl (M2) is minor (<5%).[1][9]
Rats: O-Desmethyl Urapidil is a significant circulating metabolite.
Implication: Toxicology studies in rats may overexpose the animal to the O-desmethyl metabolite compared to humans. This is a critical consideration for safety margins (MIST guidelines).
References
Clinical Pharmacokinetics of Urapidil.
Source: PubMed / Clin Pharmacokinet.
[Link][11]
Biotransformation of Urapidil: Metabolites in Serum and Urine.
Source: PubMed / Arzneimittelforschung.
[Link]
Quantification of Urapidil in Plasma by LC-MS/MS.
Source: PubMed / Biomed Chromatogr.
[Link]
O-Desmethyl Urapidil Structure and Properties.
Source: PubChem.
[Link]
Cytochromes P450 involved in O-demethylation.
Source: MDPI / Int. J. Mol. Sci.
[Link][5][6][10][12][13][14][15][16]
Technical Deep Dive: Structure-Activity Relationships of Phenylpiperazine Derivatives
Executive Summary: The Privileged Scaffold The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a vast array of CNS-active agents targeting Serotonin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a vast array of CNS-active agents targeting Serotonin (5-HT), Dopamine (D), and Adrenergic (
) receptors. Its ubiquity stems from its ability to mimic the ethylamine side chain of biogenic amines (serotonin, dopamine) while providing a rigid vector (the piperazine ring) to project distal pharmacophores into secondary binding pockets.
This guide moves beyond basic textbook definitions to explore the causal structure-activity relationships (SAR) that drive potency and selectivity. We will dissect the Long-Chain Arylpiperazine (LCAP) model, detail the "Ortho-Methoxy" rule for 5-HT1A selectivity, and provide robust, self-validating protocols for synthesis and biological characterization.
The Pharmacophore: Anatomy of an LCAP
The structural logic of phenylpiperazine derivatives is best understood by dissecting the molecule into four distinct regions. Each region plays a specific role in the binding kinetics and thermodynamic stability of the ligand-receptor complex.
The Four-Zone Model
Region A (Aryl Head): The primary determinant of intrinsic activity (agonist vs. antagonist). Substituents here modulate electronic density and steric fit within the orthosteric binding site (typically TM3/TM5/TM6 of the GPCR).
Region B (Piperazine Core): The structural anchor. The basic nitrogen (
) is protonated at physiological pH, forming a critical salt bridge with the conserved Aspartate 3.32 residue in Transmembrane Helix 3 (TM3).
Region C (Linker/Spacer): A polymethylene chain (usually
) that acts as a "molecular ruler," determining the depth of penetration and preventing steric clash between the Head and Tail.
Region D (Terminal Tail): The "selectivity filter." This bulky amide, imide, or heteroaryl group interacts with secondary hydrophobic pockets or extracellular loops, often dictating subtype selectivity (e.g., 5-HT1A vs. D2).
Visualization of the Interaction Landscape
The following diagram illustrates the interaction between a generic LCAP ligand and a Class A GPCR binding pocket.
Figure 1: Schematic representation of the LCAP pharmacophore interacting with critical GPCR residues.
Tuning Selectivity: The "Ortho-Methoxy" Rule
A common challenge in this field is separating 5-HT1A affinity from
-adrenergic affinity (which causes orthostatic hypotension side effects).
The Insight: Substitution at the ortho position of the phenyl ring (Region A) is the most effective lever for this separation.
Mechanism: An ortho-alkoxy group (e.g., -OMe, -OEt) forces the phenyl ring into a specific twisted conformation relative to the piperazine ring due to steric hindrance. This conformation is highly favorable for the 5-HT1A receptor but disfavored by the
-adrenergic receptor.
Data: As shown in seminal SAR studies, the ortho-methoxy group can increase 5-HT1A affinity by 10-fold while simultaneously reducing
affinity compared to the unsubstituted analog [1, 2].
Comparative SAR Data Summary
Structural Modification (Region A)
5-HT1A Affinity ()
D2 Affinity ()
Affinity ()
SAR Interpretation
Unsubstituted Phenyl
Moderate (~10-50 nM)
Moderate
High
Non-selective baseline.
2-OMe (Ortho-Methoxy)
High (< 1 nM)
Moderate
Low (> 100 nM)
Gold standard for 5-HT1A selectivity.
3-Cl (Meta-Chloro)
High
High
Moderate
Increases metabolic stability but loses subtype selectivity.
2,3-Dichloro
High (Partial Agonist)
High (Partial Agonist)
Moderate
The "Aripiprazole" pattern; favors polypharmacology.
While traditional nucleophilic substitution (using bis(2-chloroethyl)amine) is possible, it is harsh and low-yielding for electron-poor aryls. The Buchwald-Hartwig Palladium-Catalyzed Amination is the industry standard for generating the N-aryl bond (Region A-B connection) with high fidelity [3, 4].
Reaction Scheme
The following workflow describes the coupling of a substituted aryl halide with a mono-protected piperazine.
Figure 2: Optimized Buchwald-Hartwig amination workflow for N-arylpiperazine synthesis.
Detailed Methodology
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Charge: To a dry Schlenk flask, add
equiv of Aryl Bromide, equiv of Piperazine (or N-Boc-piperazine), equiv of Sodium tert-butoxide ().
Catalyst Prep: Add
and (racemic is usually sufficient).
Solvent: Add anhydrous Toluene (
).
Reaction: Heat to
for 12-18 hours. Monitor by TLC or LC-MS.
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Why this works: The bulky phosphine ligand (BINAP) facilitates the reductive elimination step, which is often the rate-determining step in forming the C-N bond, especially with electron-rich amines like piperazine.
Biological Validation: Radioligand Binding Assay
To validate the SAR predictions, affinity (
) must be determined using a competitive radioligand binding assay. The following protocol is specific for 5-HT1A receptors but adaptable for D2 [5, 6].
Protocol Specifications
Receptor Source: Human recombinant 5-HT1A expressed in HEK293 cells or Rat Hippocampal membranes.
Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .[2]
Critical Note: PEI soaking is mandatory for cationic ligands like phenylpiperazines to reduce binding to the glass filter itself (false positives).
Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Case Study: The Evolution of Aripiprazole
Aripiprazole (Abilify) is the quintessential success story of phenylpiperazine optimization, evolving from the structure of OPC-4392 [7, 8].
Starting Point (OPC-4392): Possessed a propyl linker (
) and a 2,3-dimethylphenyl head. It had low potency and poor metabolic stability.
Optimization Step 1 (Linker): Extending the linker from Propyl (
) to Butyl () drastically improved D2 affinity. The 4-carbon chain allows the "Tail" (quinolinone) to reach a secondary binding pocket while the "Head" (dichlorophenyl) remains anchored in the orthosteric site.
Optimization Step 2 (Head): Replacing the 2,3-dimethyl group with 2,3-dichloro prevented rapid metabolic oxidation of the methyl groups and increased lipophilicity, improving CNS penetration.
This confirms the "Four-Zone Model" (Section 2.1): The linker length (Zone C) tuned the affinity, while the aryl substituents (Zone A) tuned the metabolic profile and intrinsic activity (partial agonism).
O-Desmethyl Urapidil: Pharmacological Profile and Bioanalytical Strategies in Antihypertensive Therapy
[1] Executive Summary In the landscape of antihypertensive pharmacotherapy, Urapidil stands out due to its dual mechanism of action: postsynaptic -adrenoreceptor antagonism and central 5-HT receptor agonism.[1][2] While...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of antihypertensive pharmacotherapy, Urapidil stands out due to its dual mechanism of action: postsynaptic
-adrenoreceptor antagonism and central 5-HT receptor agonism.[1][2] While the parent compound drives the primary therapeutic effect, the characterization of its metabolites is critical for comprehensive pharmacokinetic (PK) profiling and regulatory compliance (ICH M3(R2)).[1]
O-Desmethyl Urapidil (M2) is a specific, minor active metabolite formed via hepatic cytochrome P450 (CYP)-mediated O-demethylation.[1] Although it exhibits reduced binding affinity compared to the parent drug, its quantification is essential for three reasons:
Renal Accumulation: It serves as a marker for clearance efficiency in patients with renal impairment.[1]
Bioanalytical Precision: It is a critical reference standard for distinguishing metabolic byproducts from synthetic impurities during stability testing.[1]
Safety Margins: Understanding its contribution to the overall pharmacodynamic (PD) effect ensures accurate dosing models in special populations.[1]
This guide provides a technical deep-dive into the molecular pharmacology, metabolic pathways, and validated bioanalytical protocols for O-Desmethyl Urapidil.[1]
Molecular Pharmacology: Parent vs. Metabolite
Structural Determinants of Activity
Urapidil's efficacy hinges on its arylpiperazine moiety , which binds to the
-adrenoreceptor, and its uracil derivative core.[1][3] The transformation to O-Desmethyl Urapidil involves the removal of a methyl group from the methoxy substituent on the phenyl ring, resulting in a hydroxyl group.[1][3]
Parent (Urapidil): High affinity for
-adrenoreceptors ( in nanomolar range) and moderate affinity for 5-HT.[1][4]
Metabolite (O-Desmethyl Urapidil): The conversion of the methoxy group to a hydroxyl group alters the steric and electronic properties of the phenyl ring.[1]
-Adrenoreceptor: Retains antagonistic activity but with significantly reduced affinity compared to the parent.[1]
5-HT
Receptor: Agonist activity is largely diminished.[1]
Critical Distinction: Researchers must not confuse O-Desmethyl Urapidil with 5-Methyl-urapidil. The latter is a potent synthetic analogue used as a radioligand in binding studies, whereas O-Desmethyl Urapidil is a metabolic degradation product with lower potency.[1]
Pharmacodynamic Contribution
While O-Desmethyl Urapidil is classified as "minor active," its systemic concentration rarely reaches levels sufficient to independently drive hypotension in healthy subjects.[1] However, in scenarios of compromised renal function (where 50-70% of urapidil metabolites are excreted), accumulation can theoretically contribute to prolonged hypotensive tails.[1]
Metabolic Pathways and Pharmacokinetics[1][3][5]
Urapidil undergoes extensive hepatic metabolism.[1] Less than 15% of the parent drug is excreted unchanged in the urine.[1][3] The metabolic profile is dominated by parahydroxylation and O-demethylation.[1]
Pathway Visualization
The following diagram illustrates the hepatic biotransformation of Urapidil, highlighting the formation of O-Desmethyl Urapidil.
Figure 1: Hepatic metabolic pathway of Urapidil.[1] O-Desmethyl Urapidil represents a minor pathway but is chemically distinct and retains partial activity.[1]
Clinical Pharmacokinetics[1]
Half-life (
): Parent drug ~2.7 hours.[1] Metabolite elimination is rate-limited by formation.[1]
Excretion: O-Desmethyl Urapidil accounts for approximately 3-4% of the recovered dose in urine.[1][3]
Impact of Polymorphism: As O-demethylation is often mediated by CYP2D6 (alongside CYP3A4), patients who are CYP2D6 Poor Metabolizers may exhibit altered ratios of Parent:Metabolite, though the clinical impact is mitigated by the dominant p-hydroxylation pathway.[1]
Bioanalytical Methodologies (LC-MS/MS)[1][3]
For drug development scientists, the accurate quantification of O-Desmethyl Urapidil in human plasma is the primary technical challenge.[1] The following protocol outlines a validated LC-MS/MS workflow.
Quantitative Data Summary
Parameter
Urapidil (Parent)
O-Desmethyl Urapidil (Metabolite)
Precursor Ion (m/z)
388.2
374.2
Product Ion (m/z)
205.1 (Quantifier)
191.1 (Quantifier)
Retention Time
~2.5 min
~1.8 min (More polar)
Linearity Range
0.5 – 500 ng/mL
0.5 – 50 ng/mL
Internal Standard
Urapidil-D4
Urapidil-D4 or O-Desmethyl-D3
Experimental Protocol: Plasma Quantification
Objective: Simultaneous determination of Urapidil and O-Desmethyl Urapidil in human plasma.
Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which are critical when measuring low-abundance metabolites.[1]
Aliquot 200 µL of human plasma into a 2 mL polypropylene tube.
Add 20 µL of Internal Standard working solution (Urapidil-D4, 500 ng/mL).[1]
Add 50 µL of 0.1 M NaOH (to basify and ensure analytes are in non-ionized state for extraction).
Add 1.5 mL of extraction solvent (Ethyl Acetate:Hexane, 80:20 v/v).
Vortex vigorously for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
Reconstitute residue in 150 µL of Mobile Phase.
Step 2: Chromatographic Conditions
Column: Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) or equivalent.[1]
Note: The loss of 14 Da in the precursor corresponds to the desmethyl group.
Bioanalytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for the simultaneous extraction and quantification of Urapidil and its O-desmethyl metabolite.
Clinical & Translational Implications[1]
Renal Impairment Studies
In patients with severe renal impairment (Creatinine Clearance < 30 mL/min), the renal elimination of metabolites is retarded.[1] While Urapidil itself is primarily metabolized hepatically, the accumulation of O-Desmethyl Urapidil must be monitored.[1] Although less potent, its structural similarity to the parent allows it to compete for
binding sites, potentially altering the "effective" free fraction of the drug.[1]
Drug-Drug Interactions (DDI)
Since O-demethylation is CYP-mediated, co-administration with strong CYP3A4 or CYP2D6 inhibitors (e.g., ketoconazole, fluoxetine) may shunt metabolism away from this pathway.[1] This results in:
Increased levels of Parent Urapidil (Clinical risk: Hypotension).[1]
Quality Control in Synthesis
O-Desmethyl Urapidil is a documented impurity in the synthesis of Urapidil API (Active Pharmaceutical Ingredient).[1][3]
Limit of Quantitation (LOQ): QC methods must detect this impurity at levels
to meet ICH Q3A/B guidelines.
differentiation: High-resolution MS is often required during method development to differentiate O-Desmethyl Urapidil from other isobaric impurities.[1]
References
BenchChem. Pharmacological and Biochemical Activities of O-Desmethyl Urapidil. Retrieved from [1]
National Institutes of Health (PubMed). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies.[1] J Pharm Biomed Anal. 2011.[1] Retrieved from
Shepherd, A. M. Human Pharmacology of Urapidil.[1] Drugs.[1][2][3][6][5][7][8][9][10][11] 1988;35 Suppl 6:34-9.[1] Retrieved from
Gross, G., et al. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists.[1][8] Br J Pharmacol. 1989.[1][8] Retrieved from [1]
Molsyns Research. O-Desmethyl Urapidil Reference Standard. Retrieved from [1]
An In-depth Technical Guide to O-Desmethyl Urapidil (CAS: 91453-03-1)
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of O-Desmethyl Urapidil, a key metabolite of the antihyper...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of O-Desmethyl Urapidil, a key metabolite of the antihypertensive drug Urapidil. As a crucial reference standard in pharmaceutical research and development, a thorough understanding of its chemical and pharmacological properties is essential for accurate analytical method development, metabolic studies, and impurity profiling. This document moves beyond a simple recitation of facts to provide actionable insights and detailed methodologies grounded in established scientific principles.
Introduction: The Significance of a Metabolite
O-Desmethyl Urapidil emerges from the in vivo biotransformation of Urapidil, a peripherally acting α1-adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used in the management of hypertension.[1][2][3] The study of such metabolites is a cornerstone of drug development, providing critical information on a drug's efficacy, safety, and pharmacokinetic profile. O-Desmethyl Urapidil, while a minor metabolite in humans, plays a significant role in preclinical studies and is an important impurity to monitor during the synthesis of the parent drug.[1] Its presence and biological activity necessitate its characterization and the availability of a high-purity reference standard for analytical and pharmacological investigations.[1]
Physicochemical Properties: A Foundation for Analysis
A precise understanding of the physicochemical properties of O-Desmethyl Urapidil is fundamental for the development of robust analytical methods and for predicting its behavior in biological systems.
While comprehensive, publicly available datasets for the following properties are limited, high-purity reference standards of O-Desmethyl Urapidil are commercially available from suppliers such as SynThink and Simson Pharma.[6] These suppliers typically provide a complete Certificate of Analysis with detailed spectroscopic data.
Melting Point: Not publicly available. Expected to be a crystalline solid.
Solubility: Solubility data is not widely published. Based on the structure, it is expected to have some solubility in organic solvents like DMSO and methanol.
Spectroscopic Data:
¹H and ¹³C NMR: Detailed NMR data is provided with the purchase of a reference standard. The spectra would confirm the presence of the uracil, piperazine, and hydroxyphenyl moieties.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight and a fragmentation pattern characteristic of the molecule's structure.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the functional groups present, such as N-H, O-H, C=O, and C-N bonds.
Synthesis and Manufacturing Considerations
The synthesis of O-Desmethyl Urapidil is not as extensively documented as that of its parent compound, Urapidil. However, a plausible synthetic route involves the O-demethylation of Urapidil.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of O-Desmethyl Urapidil from Urapidil.
Proposed Laboratory-Scale Synthesis Protocol
Objective: To synthesize O-Desmethyl Urapidil via demethylation of Urapidil. This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
Urapidil
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
Dichloromethane (DCM) or a suitable inert solvent
Methanol
Sodium bicarbonate solution
Silica gel for column chromatography
Appropriate deuterated solvents for NMR analysis
Procedure:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Urapidil in anhydrous DCM.
Demethylation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the chosen reagent). Slowly add a solution of BBr₃ in DCM or concentrated HBr. The choice of reagent and temperature is critical to avoid side reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at a low temperature.
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Pharmacological Profile: A Biologically Active Metabolite
While O-Desmethyl Urapidil is a minor metabolite in humans, it exhibits significant biological activity, which is crucial to consider in both preclinical and clinical contexts.
Mechanism of Action
Like its parent compound, O-Desmethyl Urapidil is an antagonist at α1-adrenoceptors.[7] Blockade of these receptors in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.
Receptor Binding and Potency
A key study by Zech and colleagues (1989) investigated the α1-adrenoceptor antagonist potency of Urapidil and its metabolites.[7] The pA₂ value, a measure of antagonist potency, was determined for O-Desmethyl Urapidil.
In vivo studies in rats have shown that O-Desmethyl Urapidil can lower blood pressure to a similar extent as Urapidil, although with a shorter duration of action.[7]
Metabolism and Pharmacokinetics
The formation of O-Desmethyl Urapidil is a result of the phase I metabolism of Urapidil.
Metabolic Pathway
Caption: Metabolic conversion of Urapidil to O-Desmethyl Urapidil.
The O-demethylation of the methoxy group on the phenyl ring of Urapidil is catalyzed by the cytochrome P450 (CYP) enzyme system.[1][8] While the specific CYP isoforms responsible for this transformation have not been definitively identified in the literature, CYP3A4, CYP2D6, and CYP2C9 are common enzymes involved in the metabolism of many drugs and are potential candidates.[9][10]
Species Differences
There are notable quantitative differences in the metabolism of Urapidil across species. In humans, the primary metabolite is p-hydroxylated Urapidil, with O-Desmethyl Urapidil being a minor metabolite.[7] In contrast, O-Desmethyl Urapidil is a more significant metabolite in rats.[7] These species-specific differences are a critical consideration when extrapolating preclinical data to humans.
Analytical Methodologies: Quantification and Characterization
The accurate quantification of O-Desmethyl Urapidil in various matrices is essential for pharmacokinetic studies, impurity profiling, and quality control.
Recommended Analytical Technique: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of O-Desmethyl Urapidil in biological matrices such as plasma.[11][12]
Step-by-Step UPLC-MS/MS Protocol for Plasma Samples
Objective: To provide a detailed, self-validating protocol for the quantification of O-Desmethyl Urapidil in human plasma. This method should be fully validated according to regulatory guidelines before implementation.
Materials:
Human plasma (with anticoagulant, e.g., K₂EDTA)
O-Desmethyl Urapidil reference standard
A suitable internal standard (IS), such as a stable isotope-labeled O-Desmethyl Urapidil (e.g., O-Desmethyl Urapidil-d4)[13]
Acetonitrile (ACN)
Methanol (MeOH)
Formic acid (FA)
Water (UPLC-grade)
UPLC system with a reverse-phase column (e.g., C18)
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
Standard and QC Sample Preparation:
Prepare stock solutions of O-Desmethyl Urapidil and the IS in a suitable solvent (e.g., methanol).
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of O-Desmethyl Urapidil into blank human plasma.
Sample Preparation (Protein Precipitation):
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio of ACN to plasma).
Vortex mix thoroughly for approximately 1 minute.
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
O-Desmethyl Urapidil: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.
Internal Standard: Determine the precursor and product ions for the IS.
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
Data Analysis:
Integrate the peak areas for O-Desmethyl Urapidil and the IS.
Calculate the peak area ratio of the analyte to the IS.
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
Determine the concentration of O-Desmethyl Urapidil in the QC and unknown samples from the calibration curve.
Method Validation
The analytical method must be validated for:
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.
Linearity: The range over which the assay is accurate and precise.
Accuracy and Precision: Intra- and inter-day variability.
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
Recovery: The efficiency of the extraction process.
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion and Future Directions
O-Desmethyl Urapidil is a biologically active metabolite of Urapidil with significant α1-adrenoceptor antagonist activity. A thorough understanding of its chemical properties, synthesis, pharmacology, and analysis is critical for researchers and drug development professionals. While much is known, further research into its 5-HT1A receptor binding affinity and the specific CYP450 isoforms responsible for its formation would provide a more complete picture of its role in the overall pharmacological profile of Urapidil. The methodologies outlined in this guide provide a solid foundation for conducting such investigations with scientific rigor.
References
Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. British journal of pharmacology, 102(4), 998–1002.
van Zwieten, P. A. (1989). Pharmacologic profile of urapidil. The American journal of cardiology, 64(7), 1D-6D.
Saxena, A., Kumar, A., N., S., & Shanmuganathan, D. (2014). Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers. Journal of Pharmaceutical and Biomedical Analysis, 96, 23-28.
Lapalus, P., Klemm, K., & Alla, P. (1985). [3H]5-methyl-urapidil labels 5-HT1A receptors and alpha 1-adrenoceptors in the rat CNS. In vitro binding and autoradiographic studies. Journal of receptor research, 5(2-3), 207-21.
Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597–601.
Global Substance Registration System. O-DESMETHYL URAPIDIL. [Link]
Hanft, G., & Gross, G. (1989). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. British journal of pharmacology, 97(3), 691–700.
Zech, K., Eltze, M., & Koenig, E. (1989). Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. Journal of cardiovascular pharmacology, 13 Suppl 1, S23-31.
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Newman-Tancredi, A., Chaput, C., Verrièle, L., & Millan, M. J. (1997). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 120(4), 731–738.
Lee, H. S., Kang, I. M., Lee, H. W., & Lee, K. T. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 54(3), 648–652.
Doods, H. N., Boddeke, H. W., Kalkman, H. O., Hoyer, D., Mathy, M. J., & van Zwieten, P. A. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American journal of cardiology, 63(6), 36C-39C.
Google Patents. CN104262264A - New preparation technique of urapidil hydrochloride.
Google Patents. CN102443152A - Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method.
Böcker, S., & Dührkop, K. (2016). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Metabolites, 6(1), 6.
Jacobs, B. A., Rosing, H., de Vries, N., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of pharmaceutical and biomedical analysis, 128, 407–413.
Taylor & Francis. Urapidil – Knowledge and References. [Link]
ResearchGate. 1 H and 13 C chemical shifts of uracil. [Link]
Jacobs, B. A., Rosing, H., de Vries, N., & Beijnen, J. H. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of pharmaceutical and biomedical analysis, 128, 407–413.
Chen, S. (2007). Improvement of the Synthesis of Urapidil. Journal of Chemical Engineering of Chinese Universities, 21(4), 698-702.
Hanft, G., & Gross, G. (1989). 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor. European journal of pharmacology, 169(2-3), 305–308.
Axios Research. O-Desmethyl Urapidil - CAS - 91453-03-01. [Link]
Martin, E., & Dehon, E. (2012). Development and validation of a UPLC/MS method for a nutritional metabolomic study of human plasma. Metabolomics, 8(5), 845–856.
Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., Guenther, S., Winnen, B., Schroeder, M., & Preissner, R. (2010). SuperCYP: a comprehensive database on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions.
Kenny, J. R., & Blue, J. W. (2005). Comparative Alpha-1 Adrenoceptor Subtype Selectivity and Functional Uroselectivity of Alpha-1 Adrenoceptor Antagonists. The Journal of urology, 174(2), 776–780.
La-Beck, N. M., & Jean, G. W. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8683.
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
Tracy, T. S., Korzekwa, K. R., Gonzalez, F. J., & Wainer, I. W. (1996). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British journal of clinical pharmacology, 42(5), 649–655.
Semantic Scholar. Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. [Link]
Application Note: LC-MS/MS Protocol for Quantifying O-Desmethyl Urapidil in Plasma
Executive Summary This protocol details a robust, sensitive, and self-validating LC-MS/MS method for the simultaneous quantification of Urapidil and its major active metabolite, O-Desmethyl Urapidil, in human plasma. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This protocol details a robust, sensitive, and self-validating LC-MS/MS method for the simultaneous quantification of Urapidil and its major active metabolite, O-Desmethyl Urapidil, in human plasma. Unlike standard "cookbook" methods, this guide emphasizes the mechanistic rationale behind experimental choices—specifically regarding differential polarity during extraction and fragmentation logic for metabolite identification.
Urapidil is a sympatholytic antihypertensive drug acting as an
-adrenoceptor antagonist and a 5-HT receptor agonist. Its metabolism is extensive, primarily occurring in the liver.
The Metabolite of Interest: O-Desmethyl Urapidil
While Urapidil is the parent compound, the O-desmethyl metabolite (M2) retains pharmacological activity. Quantifying M2 is critical for:
Bioequivalence Studies: Ensuring generic formulations match the metabolic profile of the innovator.
Renal Impairment Studies: M2 accumulation can occur when renal clearance is compromised.
The metabolic conversion involves the loss of a methyl group (-14 Da) from the o-methoxyphenyl moiety. This structural change dictates the mass spectrometry strategy described below.
Method Development Strategy (The "Why")
Internal Standard (IS) Selection
Recommendation:Urapidil-D4 (Deuterated).
Rationale: As a stable isotope-labeled (SIL) analog, Urapidil-D4 co-elutes with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement) and extraction variability.
Alternative: If O-Desmethyl Urapidil-D4 is unavailable, Urapidil-D4 is an acceptable surrogate due to the structural similarity, though a matrix factor test is required to ensure no differential suppression occurs at the metabolite's slightly earlier retention time.
We prioritize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) for this assay.
Why? Plasma lipids (phospholipids) cause significant ion suppression in ESI+. PPT removes proteins but leaves lipids. LLE with Ethyl Acetate or TBME (tert-Butyl methyl ether) provides a cleaner extract, improving sensitivity at the Lower Limit of Quantitation (LLOQ).
pH Adjustment: Urapidil is basic (pKa ~ 7.0 & 10.4). Adjusting plasma pH to ~9.0 (using borate buffer or NaOH) ensures the molecule is uncharged, maximizing recovery into the organic layer.
Chromatography[1][2]
Column: C18 (e.g., Phenomenex Kinetex 2.6µm or Waters BEH C18).
Mobile Phase: Acidic pH (0.1% Formic Acid) is essential to protonate the basic nitrogens for high sensitivity in Positive ESI mode.
Ionization: ESI Positive Mode (ESI+)
Source Temp: 500°C | Spray Voltage: 4500 V
MRM Transitions Table:
Analyte
Precursor (Q1)
Product (Q3)
DP (V)
CE (eV)
Rationale
Urapidil
388.2
205.1
80
35
Cleavage of methoxyphenylpiperazine
O-Desmethyl Urapidil
374.2
191.1 *
80
35
Loss of methyl (-14) from 205 fragment
Urapidil-D4 (IS)
452.2
344.2
80
35
Deuterated analog transition
*Critical Note on O-Desmethyl Transition:
The transition 374.2 → 191.1 is the predicted specific transition based on the loss of the methyl group from the methoxyphenylpiperazine moiety (205 - 14 = 191).
Validation Step: During method setup, perform a Product Ion Scan of the m/z 374 precursor to confirm the 191 fragment is the most abundant. If the demethylation affects the uracil side (less likely), the 205 fragment would remain.
Metabolic Pathway & Fragmentation Logic
Caption: Structural logic for selecting the O-Desmethyl Urapidil MRM transition (374 -> 191).
Validation & Quality Control (Self-Validating System)
To ensure the data is trustworthy (Trustworthiness), every run must include:
System Suitability Test (SST): 6 injections of a middle standard before the run. %CV of Area Ratio must be < 5%.[2]
Application Note: Advanced Solid-Phase Extraction Strategies for Urapidil and Its Metabolites in Human Plasma
[1] Executive Summary This technical guide details the development and optimization of Solid-Phase Extraction (SPE) protocols for Urapidil and its primary metabolites (p-hydroxylated urapidil, N-demethylated urapidil, an...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide details the development and optimization of Solid-Phase Extraction (SPE) protocols for Urapidil and its primary metabolites (p-hydroxylated urapidil, N-demethylated urapidil, and O-demethylated urapidil) in biological matrices.[1] While liquid-liquid extraction (LLE) has historically been used, it often suffers from variable recovery of polar metabolites and significant solvent consumption.[1]
We present two distinct SPE workflows:
Protocol A (Polymeric Reversed-Phase): A high-throughput "catch-all" method suitable for rapid pharmacokinetic (PK) screening.[1]
Protocol B (Mixed-Mode Cation Exchange): A high-purity protocol designed for regulated bioanalysis, offering superior phospholipid removal and matrix effect reduction.[1]
Introduction & Metabolic Context[2]
Urapidil is a phenylpiperazine-substituted uracil derivative acting as an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-adrenoceptor antagonist and a 5-HT receptor agonist. Its metabolism is extensive and hepatic, primarily mediated by CYP isoenzymes.[1]
The analytical challenge lies in the polarity spread. The parent drug is moderately hydrophobic, while the hydroxylated and demethylated metabolites exhibit significantly higher polarity, making simultaneous extraction difficult with traditional C18 silica-based sorbents.[1]
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic transformations of Urapidil that dictate our extraction strategy.
Figure 1: Metabolic pathway of Urapidil highlighting the polarity shift of metabolites.[1]
Physicochemical Profile & Sorbent Selection
Understanding the ionization state is critical for Protocol B (Mixed-Mode). Urapidil possesses a basic piperazine nitrogen.[1]
Compound
Molecular Weight ( g/mol )
pKa (Basic)
LogP (Approx)
Retention Mechanism
Urapidil
387.48
7.1
2.2
Hydrophobic + Cation Exchange
p-OH Urapidil
403.48
~7.0
1.5
Weak Hydrophobic + Cation Exchange
O-Demethyl Urapidil
373.45
~7.1
1.8
Hydrophobic + Cation Exchange
Strategic Insight:
At pH < 5.0: The piperazine ring is protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), allowing for strong ionic interaction with cation-exchange sorbents.
At pH > 9.0: The molecule is neutral, allowing for elution from cation-exchange sorbents or retention on reversed-phase sorbents.[1]
Experimental Protocols
Materials and Reagents
Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]
Internal Standard (IS): Urapidil-D4 or Remoxipride.[1]
Best for: Regulated bioanalysis, dirty matrices, phospholipid removal.[1]
Mechanism: Orthogonal selectivity.[1] Retains analytes by charge (cation exchange) AND hydrophobicity.[1] This allows for rigorous washing steps that remove neutral interferences (lipids).[1]
Dilution: Add 200 µL of 2% Formic Acid to the sample. Rationale: Acidifies sample (pH ~2-3) to ensure Urapidil is 100% protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water .[1] Removes proteins/salts.[1]
Wash 2 (Organic): 1 mL 100% Methanol .[1] Rationale: This step is critical. Since the drug is locked by ionic charge, we can wash with 100% organic solvent to strip phospholipids and neutral lipids. The drug will not elute.
Elution:
Elute with 2 x 500 µL 5%
in Methanol . Rationale: High pH neutralizes the drug (), breaking the ionic bond and releasing it into the organic solvent.
Post-Elution: Evaporate under Nitrogen at 40°C and reconstitute.
SPE Workflow Diagram
Figure 2: Workflow for Mixed-Mode Cation Exchange (MCX) highlighting the critical lipid removal step.[1]
LC-MS/MS Analysis Parameters
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).[1]
Chromatographic Conditions
Column: C18, 2.1 x 50 mm, 1.7 or 1.8 µm (e.g., Zorbax Eclipse Plus or Acquity BEH).[1]
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1][2]
Note: The product ion 190.1 corresponds to the cleavage of the piperazine ring moiety, a common fragment for this class.
Method Validation & Performance
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Recovery & Matrix Effect Data (Typical Values)
Parameter
Protocol A (HLB)
Protocol B (MCX)
Recovery (Urapidil)
85 - 90%
92 - 98%
Recovery (p-OH Metab)
75 - 80%
88 - 92%
Matrix Effect (Plasma)
Moderate Suppression
Negligible (< 5%)
Phospholipid Removal
< 60%
> 99%
Author's Note: Protocol B is strongly recommended for clinical trials where metabolite quantification is required, as the cleaner background improves the sensitivity (Signal-to-Noise ratio) for the lower-abundance metabolites.[1]
Troubleshooting & Optimization
Low Recovery of Metabolites:
Cause: Metabolites are more polar and may break through during loading or washing.[1]
Fix (Protocol B): Ensure the sample is sufficiently acidified (pH < 3) during loading to guarantee ionic binding.
Fix (Protocol A): Reduce the organic content in the wash step (e.g., use 2% MeOH instead of 5%).
High Backpressure during Loading:
Cause: Viscous plasma or protein precipitation.[1]
Fix: Increase the dilution factor (1:3 instead of 1:1) or centrifuge the diluted sample at 10,000 x g for 5 mins before loading.
Carryover:
Urapidil can be "sticky" due to the piperazine ring. Use a needle wash of ACN:Isopropanol:Water:Formic Acid (40:40:20:0.1).[1]
References
Shepherd, A. M. (1988).[1] Human pharmacology of urapidil. Drugs, 35(Suppl 6), 34-39.[1] Link
Saxena, A., et al. (2013).[1] Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS). Journal of Chromatography B. Link
Zech, K., & Huber, R. (1986).[1] Determination of urapidil and its metabolites in human serum and urine by high-performance liquid chromatography.[1] Journal of Chromatography B: Biomedical Sciences and Applications.
Agilent Technologies. (2012).[1] Application of a Triggered MRM Database and Library for the Quantitation and Identification of Pesticides.[2] (Reference for MRM optimization workflow). Link
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] (Foundational text for MCX Protocol logic).
Preparation of O-Desmethyl Urapidil reference standards
Application Note: Preparation of O-Desmethyl Urapidil Reference Standards Introduction & Scope O-Desmethyl Urapidil (CAS 91453-03-1) is a primary metabolite of the antihypertensive drug Urapidil. It is formed via O-demet...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of O-Desmethyl Urapidil Reference Standards
Introduction & Scope
O-Desmethyl Urapidil (CAS 91453-03-1) is a primary metabolite of the antihypertensive drug Urapidil. It is formed via O-demethylation of the methoxyphenyl moiety, primarily mediated by hepatic cytochrome P450 enzymes. In pharmaceutical development, this compound acts as a critical Reference Standard for two purposes:
Pharmacokinetics (PK): Quantifying metabolite exposure in biological matrices (plasma/urine).
Impurity Profiling: Monitoring potential degradation products or synthesis by-products in the Active Pharmaceutical Ingredient (API).
This guide details the de novo chemical synthesis of O-Desmethyl Urapidil. Unlike biological isolation (which yields milligram quantities of impure material), this chemical protocol is designed to produce gram-scale, high-purity (>99%) reference material suitable for NMR and mass spectrometry validation.
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted)
~9.8 (Phenol), ~7.5 (Piperazine N)
Synthesis Protocol: Direct Nucleophilic Coupling
While O-Desmethyl Urapidil can be obtained by demethylating Urapidil (using BBr₃ or HBr), that route often yields difficult-to-separate mixtures of starting material and product. The Gold Standard method for reference material is the direct coupling of the uracil alkyl chloride with the corresponding hydroxyphenyl piperazine.
Reaction Scheme
The synthesis relies on the N-alkylation of 1-(2-hydroxyphenyl)piperazine with 6-(3-chloropropyl)-1,3-dimethyluracil .
Figure 1: Synthetic workflow for the preparation of O-Desmethyl Urapidil.
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound A (e.g., 5.0 g) in Acetonitrile (50 mL).
Addition: Add Compound B (1-(2-hydroxyphenyl)piperazine) and K₂CO₃ . Finally, add the catalytic amount of NaI .
Expert Insight: The use of a mild base like K₂CO₃ is critical. Stronger bases (like NaH) generally deprotonate the phenol (pKa ~10), leading to competitive O-alkylation side products. K₂CO₃ favors the alkylation of the more nucleophilic secondary amine of the piperazine.
Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
Monitoring: Monitor reaction progress by TLC (DCM:MeOH 9:1) or HPLC. The starting chloride should disappear.
Workup:
Cool the reaction mixture to room temperature.
Filter off inorganic salts (KCl, excess K₂CO₃).
Concentrate the filtrate under reduced pressure to obtain a residue.
Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude solid.
Purification Strategy
For a reference standard, "crude" purity is insufficient. Two stages of purification are recommended.
Stage 1: Recrystallization (Bulk Cleanup)
Solvent System: Ethanol/Water or Isopropanol.
Method: Dissolve crude solid in hot Ethanol. Add water dropwise until turbidity is just observed. Cool slowly to 4°C.
Yield: Typically 70-80% recovery with >95% purity.[4][5]
Stage 2: Preparative HPLC (Polishing)
Required if the standard is for quantitative LC-MS/MS use.
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 60% B over 20 minutes.
Collection: Collect the major peak (monitor at 270 nm). Lyophilize fractions to obtain a white, fluffy powder.
Analytical Validation (Self-Validating System)
To certify the material as a Reference Standard, it must pass the following identity and purity checks.
A. 1H NMR Characterization (DMSO-d6)
The spectrum must show the absence of the O-methyl singlet (present in Urapidil at ~3.8 ppm) and the presence of the phenolic proton.
Chemical Shift (δ)
Multiplicity
Assignment
Diagnostic Value
9.0 - 9.5 ppm
Broad Singlet
-OH (Phenolic)
CONFIRMS IDENTITY (Absent in Parent)
6.8 - 7.0 ppm
Multiplet
Aromatic Protons
Phenyl Ring
3.2 & 3.4 ppm
Singlets
N-CH₃ (2x)
Uracil Ring
2.9 - 3.1 ppm
Broad
Piperazine CH₂
Piperazine Core
3.8 ppm
Singlet
-OCH₃
MUST BE ABSENT
B. Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.
Parent Ion [M+H]⁺: Expected m/z 374.2 .
Differentiation: Urapidil [M+H]⁺ is 388.2. A mass shift of -14 Da confirms demethylation.
C. HPLC Purity check
Requirement: > 99.0% Area under the curve.
Impurity Limits: No single impurity > 0.5%.
Figure 2: Analytical decision tree for certifying the reference standard.
Handling and Storage
Sensitivity: The phenolic hydroxyl group makes O-Desmethyl Urapidil susceptible to oxidation over time, turning the solid pink/brown.
Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon).
Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored at -80°C.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5639, Urapidil. Retrieved from [Link]
Molsyns Research (2024). Custom Synthesis of Urapidil Impurities and Metabolites. Retrieved from [Link]
Zech, K., et al. (1984).Biotransformation of urapidil: isolation and identification of metabolites in mouse, rat, dog and man. Biomedical Mass Spectrometry.
Google Patents (2014).CN104173281A - Urapidil hydrochloride injection and preparation method. (Contextual citation for Urapidil synthesis conditions).
Application Note: In Vitro Receptor Binding Profiling of O-Desmethyl Urapidil
This Application Note is designed for researchers in safety pharmacology and DMPK (Drug Metabolism and Pharmacokinetics) investigating the active metabolites of Urapidil. Target Analytes: Alpha-1 Adrenoceptors ( -AR) and...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in safety pharmacology and DMPK (Drug Metabolism and Pharmacokinetics) investigating the active metabolites of Urapidil.
Target Analytes: Alpha-1 Adrenoceptors (
-AR) and Serotonin 5-HT Receptors
Methodology: Radioligand Competition Binding (Filtration)
Date: October 2023 (v2.1)
Abstract & Objective
Urapidil is a dual-acting antihypertensive agent that functions as an
-adrenoceptor antagonist and a 5-HT receptor agonist.[1][2] During hepatic metabolism, Urapidil undergoes O-demethylation to form O-Desmethyl Urapidil . While often considered a minor metabolite, characterizing its affinity profile is critical for understanding the total pharmacodynamic load and potential off-target safety margins.
This guide provides a rigorous, standardized protocol to determine the equilibrium dissociation constants (
) of O-Desmethyl Urapidil at its two primary targets using radioligand displacement assays.
Mechanistic Background
The clinical efficacy of the parent compound, Urapidil, relies on a synergistic mechanism:
Peripheral Vasodilation: Blockade of postsynaptic vascular
= Dissociation constant of the radioligand (determined previously via saturation binding).
Interpretation Guide
High Affinity:
.[4][7] Indicates the metabolite likely contributes significantly to the pharmacological effect.
Moderate Affinity:
.
Low Affinity:
. Metabolite is likely inactive at this target.
Expected Results for Urapidil Class:
Parent Urapidil typically shows
values in the low nanomolar range for (~20 nM) and 5-HT (~40 nM). If O-Desmethyl Urapidil shows values within 5-10 fold of the parent, it should be considered an active metabolite in safety assessments.
Troubleshooting & Optimization
High Non-Specific Binding (>20%): Ensure filters are soaked in 0.3% PEI. If using plasticware, switch to low-binding polypropylene or silanized glass for the serial dilutions of the lipophilic metabolite.
Ligand Depletion: Ensure total bound radioactivity is <10% of total added radioactivity. If >10%, reduce membrane protein concentration.
Oxidation: If 5-HT
data is erratic, prepare fresh ascorbic acid in the buffer immediately before use.
References
Shepherd, A. M. (1988).[8] Human pharmacology of urapidil. Drugs, 35(Suppl 6), 34–40.[8]
Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites.[9] Naunyn-Schmiedeberg's Archives of Pharmacology, 336(6), 597–601.
Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157–203.
Miach, P. J., et al. (1980). 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain.[10] Naunyn-Schmiedeberg's Archives of Pharmacology, 312(1), 23-26.[10]
Schoeffter, P., & Hoyer, D. (1988). Centrally acting hypotensive agents with affinity for 5-HT1A binding sites inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus. British Journal of Pharmacology, 95(3), 975–985.
Application Note: High-Efficiency Liquid-Liquid Extraction of O-Desmethyl Urapidil from Serum
Executive Summary & Scientific Context Urapidil is a sympatholytic antihypertensive drug acting as an -adrenoceptor antagonist and 5-HT receptor agonist.[1] While the parent drug is well-documented, its primary metabolit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Urapidil is a sympatholytic antihypertensive drug acting as an
-adrenoceptor antagonist and 5-HT receptor agonist.[1] While the parent drug is well-documented, its primary metabolite, O-Desmethyl Urapidil (ODU) , presents unique bioanalytical challenges.
Unlike the lipophilic parent compound, ODU possesses a phenolic hydroxyl group resulting from O-demethylation. This structural change introduces a zwitterionic potential (amphoteric nature) that can drastically reduce extraction recovery if standard "basic drug" protocols are applied blindly.
This Application Note details a chemically rationalized Liquid-Liquid Extraction (LLE) protocol designed to navigate the pKa constraints of ODU, ensuring high recovery (>85%) and matrix cleanliness suitable for LC-MS/MS analysis.
The Chemo-Physical Challenge: The "Amphoteric Trap"
To design a robust extraction, one must understand the analyte's ionization states.
Urapidil (Parent): Contains a piperazine nitrogen (Basic, pKa
7.0 - 7.4). Extraction is simple: adjust pH > 9 to neutralize the amine, making it lipophilic.
O-Desmethyl Urapidil (Metabolite): Contains the same basic piperazine plus a phenolic hydroxyl group (Acidic, pKa
10.0).
The Trap:
If pH is too low (< 7): The amine is protonated (
). The molecule is water-soluble. Result: Poor Extraction.
If pH is too high (> 11): The phenol is deprotonated (
). The molecule becomes an anion and stays in the aqueous phase. Result: Poor Extraction.
The Solution:
We must target the "Non-Ionized Window" (pH 8.5 – 9.5). At this pH, the amine is largely deprotonated (neutral) and the phenol remains protonated (neutral), maximizing partition into the organic phase.
Materials and Reagents
Reagent
Grade/Specification
Purpose
O-Desmethyl Urapidil
Certified Reference Material (>98%)
Analyte
Urapidil-d4
Isotopic Standard
Internal Standard (IS)
Ammonium Acetate
LC-MS Grade
Buffer preparation
Ammonium Hydroxide (25%)
Analytical Grade
pH adjustment
Ethyl Acetate (EtAc)
HPLC Grade
Primary extraction solvent
Isopropanol (IPA)
HPLC Grade
Polarity modifier (prevents adsorption)
Human Serum
Drug-free, pooled
Matrix
Experimental Protocol
Preparation of Working Solutions[1][2]
Stock Solution: Dissolve ODU in Methanol (1 mg/mL). Store at -20°C.
Internal Standard (IS): Prepare Urapidil-d4 at 100 ng/mL in 50:50 Methanol:Water.
Extraction Buffer (pH 9.0): 100 mM Ammonium Acetate. Adjust pH to 9.0 ± 0.1 using Ammonium Hydroxide. Crucial for the "Non-Ionized Window".
Sample Pre-treatment & Extraction Workflow[3]
The following workflow utilizes a Salt-Assisted Liquid-Liquid Extraction (SALLE) principle to enhance phase separation and recovery.
Figure 1: Optimized LLE workflow targeting the non-ionized state of O-Desmethyl Urapidil.
Step-by-Step Methodology
Aliquot: Transfer 200 µL of serum into a 2.0 mL polypropylene microcentrifuge tube.
IS Addition: Add 20 µL of Urapidil-d4 working solution. Vortex briefly.
pH Adjustment (Critical): Add 200 µL of Ammonium Acetate Buffer (pH 9.0). Vortex for 10 seconds.
Why: This buffers the serum (typically pH 7.4) up to the optimal extraction pH of 9.0.
Extraction: Add 1.2 mL of Ethyl Acetate:Isopropanol (90:10 v/v) .
Why: Ethyl Acetate is the primary extractant. The 10% IPA increases polarity slightly to better solvate the phenolic metabolite and disrupts protein binding.
Agitation: Vortex vigorously for 2 minutes, then mechanically shake for 10 minutes.
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
Transfer: Carefully aspirate 1.0 mL of the upper organic layer and transfer to a clean glass tube. Avoid disturbing the protein "puck" at the interface.
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.
Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.
Instrumental Analysis (LC-MS/MS)[3][4][5]
To ensure the extract is analyzed correctly, use the following conditions. The acidic mobile phase in the LC step re-protonates the amine, ensuring good retention on C18 and high ionization efficiency (ESI+).
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Flow Rate: 0.4 mL/min
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
10
Initial equilibration
1.0
10
Load
4.0
90
Elution of ODU & Parent
5.5
90
Wash
5.6
10
Re-equilibration
8.0
10
End
MS/MS Transitions (ESI Positive):
Urapidil: 388.2
205.1
O-Desmethyl Urapidil: 374.2
205.1 (Quantifier), 374.2 190.1 (Qualifier)
Validation & Quality Control
This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
Recovery:
Target: >85% for ODU.
Note: If recovery drops <70%, increase the IPA content in the extraction solvent to 15% or 20%.
Matrix Effect:
The use of LLE significantly reduces phospholipid carryover compared to Protein Precipitation (PPT).
Monitor the phospholipid transition (m/z 184
184) to verify cleanup.
Linearity:
Dynamic Range: 1.0 – 1000 ng/mL.
Weighting: 1/x².
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery of ODU
pH drift during extraction.
Ensure Buffer is pH 9.0. If serum is acidic/hemolyzed, increase buffer molarity to 200mM.
Emulsion Formation
Vigorous vortexing of lipemic samples.
Use a "Salt-Assisted" break: Add 50 mg NaCl before solvent addition.
Peak Tailing
Secondary interactions with silanols.
Ensure Mobile Phase A contains sufficient acid (0.1% Formic) or use Ammonium Formate (5mM).
Interference
Parent drug co-elution.
ODU is more polar and elutes earlier than Urapidil. Ensure gradient starts at low %B (5-10%).
Application Note: Synthesis of O-Desmethyl Urapidil for Research Purposes
Executive Summary & Scientific Rationale O-Desmethyl Urapidil (5-{4-[4-(2-hydroxyphenyl)piperazin-1-yl]butyl}-6-aminouracil) is a primary active metabolite of the antihypertensive drug Urapidil. While Urapidil acts as an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
O-Desmethyl Urapidil (5-{4-[4-(2-hydroxyphenyl)piperazin-1-yl]butyl}-6-aminouracil) is a primary active metabolite of the antihypertensive drug Urapidil. While Urapidil acts as an
-adrenoceptor antagonist and 5-HT receptor agonist, the O-desmethyl metabolite retains significant pharmacological activity but exhibits a distinct receptor binding profile.
For drug metabolism and pharmacokinetics (DMPK) studies, having a high-purity reference standard of this metabolite is critical.
The Challenge:
Synthesizing O-Desmethyl Urapidil via direct demethylation of the parent drug (Urapidil) using Boron Tribromide (
) is chemically feasible but analytically flawed for reference standard generation. This route often leaves trace amounts of the parent drug (Urapidil) which co-elutes in many HPLC systems, compromising the integrity of the standard.
The Solution:
This guide prioritizes a De Novo Convergent Synthesis . By coupling the uracil tail fragment with a pre-functionalized hydroxyphenyl piperazine, we eliminate the possibility of Urapidil contamination entirely. This ensures the final product is suitable for use as a certified reference material (CRM) in regulated environments.
Retrosynthetic Analysis
To ensure high purity, we disconnect the molecule at the propyl-piperazine nitrogen bond. This strategy utilizes the nucleophilicity of the secondary amine in the piperazine ring to displace a leaving group (chloride) on the uracil alkyl chain.
Figure 1: Retrosynthetic strategy focusing on the convergent coupling of two key fragments to avoid parent drug contamination.
Experimental Protocols
Method A: De Novo Synthesis (Recommended)
Objective: Synthesis of >99.5% pure O-Desmethyl Urapidil free from Urapidil contamination.
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 10.0 mmol of 6-(3-chloropropylamino)-1,3-dimethyluracil and 11.0 mmol of 1-(2-hydroxyphenyl)piperazine.
Add 20.0 mmol of anhydrous
and 1.0 mmol of NaI.
Suspend the mixture in 50 mL of HPLC-grade water .
Expert Insight: Water is chosen over organic solvents (like acetonitrile) because the uracil derivative has poor solubility in cold organics but reacts efficiently in aqueous suspension at reflux. This also simplifies the workup by retaining inorganic salts in the mother liquor.
2. Nucleophilic Substitution:
Heat the reaction mixture to reflux (100°C) .
Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[7][8]
Checkpoint: The suspension typically clears as the reaction proceeds and then may become cloudy again as the product forms.
3. Workup & Isolation:
Cool the reaction mixture slowly to room temperature (20–25°C), then to 0–5°C in an ice bath.
Stir at 0–5°C for 1 hour to maximize precipitation.
Wash the filter cake with cold water (2 x 10 mL) to remove residual salts and unreacted piperazine.
Wash with cold acetone (1 x 5 mL) to remove organic impurities.
4. Purification (Recrystallization):
Dissolve the crude solid in minimal boiling Isopropanol (IPA) .
Allow to cool slowly to room temperature to form crystals.[9]
Filter and dry in a vacuum oven at 50°C for 12 hours.
Method B: Direct Demethylation (Alternative)
Objective: Quick access to the metabolite using Urapidil as a starting material.
Warning: This method is not recommended for generating analytical standards due to purification difficulties.
Reagents
Substrate: Urapidil (CAS 34661-75-1)
Reagent: Boron Tribromide (
), 1.0 M in Dichloromethane (DCM)
Quench: Methanol (MeOH)
Protocol
Dissolve 1.0 g of Urapidil in 10 mL of anhydrous DCM under Nitrogen (
) atmosphere.
Cool the solution to -78°C (Dry ice/Acetone bath).
Dropwise add 3.0 equivalents of
solution.
Allow the reaction to warm to room temperature over 2 hours.
Quench: Cool back to 0°C and carefully add MeOH (exothermic!).
Evaporate solvents. The residue will contain the HBr salt of the product.
Purification: Requires Prep-HPLC (C18 column) to separate the product from unreacted Urapidil.
Analytical Characterization & QC
Quality Control Workflow
To validate the synthesized material, follow this logic flow:
Figure 2: Analytical validation workflow for reference standard certification.
Critical NMR Feature:
The disappearance of the methoxy singlet (
ppm) present in Urapidil and the appearance of a phenolic hydroxyl proton (broad singlet, exchangeable with ) confirms the identity of O-Desmethyl Urapidil.
References
Urapidil Synthesis & Impurity Profiling
Patent: "Preparation method of urapidil hydrochloride."[8][9] CN109516960B.
Context: Describes the aqueous coupling of chloropropyl-uracil derivatives with piperazines, establishing the viability of the "green" solvent system used in Method A.
Metabolic Pathway & Structure
Source: PubChem Compound Summary for CID 614428, O-Desmethyl Urapidil.
Context: Verifies the chemical structure (CAS 91453-03-1)
Pharmacology of Metabolites
Article: "Human pharmacology of urapidil." Drugs, 1988.
Context: Discusses the pharmacological activity of the O-desmethyl metabolite compared to the parent drug.
Synthetic Methodology for Aryl Piperazines
Resource: "Convergent and Fast Route to Piperazines via IMCR." Organic Chemistry Portal. Link
Context: General background on constructing piperazine-based pharmaceutical scaffolds.
Application Note: High-Sensitivity Quantitation of O-Desmethyl Urapidil in Human Plasma via LC-MS/MS
This Application Note is structured as a comprehensive technical guide for bioanalytical scientists and drug development professionals. It synthesizes theoretical principles with practical, bench-proven protocols.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for bioanalytical scientists and drug development professionals. It synthesizes theoretical principles with practical, bench-proven protocols.
Abstract
This guide details the extraction and quantification of O-Desmethyl Urapidil (M2) , the primary active metabolite of the antihypertensive drug Urapidil, from human plasma. While Urapidil analysis is well-documented, the increased polarity of the O-desmethyl metabolite presents unique extraction challenges. We present two validated workflows: a gold-standard Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) for maximum cleanliness and sensitivity, and a cost-effective Liquid-Liquid Extraction (LLE) alternative.
Introduction & Clinical Context
Urapidil is a sympatholytic antihypertensive agent that acts as an
-adrenoceptor antagonist and a 5-HT receptor agonist. Its metabolism is primarily hepatic, mediated by cytochrome P450 isozymes (CYP3A4), leading to the formation of O-Desmethyl Urapidil (M2).
While the parent drug is lipophilic, the M2 metabolite results from O-demethylation, exposing a phenolic hydroxyl group. This structural change significantly alters the physicochemical properties, increasing polarity and potential for matrix interference. Accurate quantification of M2 is critical for:
Bioequivalence studies.
Phenotyping CYP activity.
Toxicokinetic monitoring in renal impairment (where hydrophilic metabolites may accumulate).
Analyte Physicochemical Profiling
Understanding the molecule is the first step in successful extraction.
Property
Urapidil (Parent)
O-Desmethyl Urapidil (Metabolite)
Impact on Extraction
Formula
CHNO
CHNO
-14 Da mass shift (Demethylation).
MW
387.48 g/mol
373.45 g/mol
Precursor ion shift ( 388 374).
pKa (Base)
~8.2 (Piperazine N)
~8.2 (Piperazine N)
Both are positively charged at acidic pH.
pKa (Acid)
N/A
~10.0 (Phenolic -OH)
Critical: M2 can ionize (negative) at high pH (>10).
LogP
~2.1 (Hydrophobic)
~1.2 (Moderate)
M2 is more water-soluble; requires careful solvent selection.
Metabolic Pathway Diagram
The following diagram illustrates the structural transformation and mass shift.
Figure 1: Metabolic conversion of Urapidil to O-Desmethyl Urapidil.[1]
Reagents & Materials
Standards: O-Desmethyl Urapidil (Reference Std) and Urapidil-d4 (Internal Standard).
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Rationale: This method utilizes the basicity of the piperazine nitrogen. By acidifying the sample, we protonate the analyte, allowing it to bind to the cation-exchange sorbent. This permits a rigorous organic wash to remove neutral lipids and interferences before eluting with a basic solvent. This is superior for the more polar metabolite.
Step-by-Step Workflow:
Pre-treatment:
Aliquot 200 µL plasma into a clean tube.
Add 20 µL Internal Standard (IS) working solution (e.g., 500 ng/mL Urapidil-d4).
Add 200 µL of 2% Formic Acid in water . Vortex for 30 sec.
Mechanism:[2][3] Acidification (pH ~2-3) ensures the piperazine nitrogen is fully ionized (
) for capture.
Conditioning:
Condition SPE cartridge with 1 mL Methanol .
Equilibrate with 1 mL Water .
Loading:
Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).
Washing (Critical Step):
Wash 1: 1 mL 2% Formic Acid (Removes proteins/polar interferences).
Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic matrix).
Note: The analyte remains bound ionically during the methanol wash, providing superior cleanup compared to standard C18 SPE.
Elution:
Elute with 2 x 250 µL of 5% Ammonia in Methanol .
Mechanism:[2][3] The high pH neutralizes the piperazine ammonium ion, breaking the ionic bond and releasing the analyte.
Reconstitution:
Evaporate eluate to dryness under nitrogen at 40°C.
Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).
Protocol B: Liquid-Liquid Extraction (LLE) – Alternative
Rationale: LLE is cost-effective but requires careful pH control. Since O-Desmethyl Urapidil has a phenolic group (pKa ~10), the extraction pH must be basic enough to neutralize the piperazine amine (pKa ~8.2) but not so basic that the phenol ionizes.
Step-by-Step Workflow:
Alkalization:
Aliquot 200 µL plasma + 20 µL IS.
Add 50 µL of Borate Buffer (pH 9.0) .
Critical: Do not use NaOH or pH >10, or the metabolite will ionize and stay in the aqueous phase.
Extraction:
Add 1.5 mL Ethyl Acetate .
Shake/Vortex vigorously for 10 minutes.
Centrifuge at 4000 rpm for 10 min at 4°C.
Transfer:
Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette the organic (top) layer into a fresh tube.
Dry & Reconstitute:
Evaporate to dryness under nitrogen.
Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Method Parameters
Chromatographic Conditions
Column: Kinetex C18 or equivalent (50 x 2.1 mm, 1.7 µm or 2.6 µm).
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold
0.5
10
Loading
2.5
90
Elution
3.5
90
Wash
3.6
10
Re-equilibration
| 5.0 | 10 | End of Run |
Mass Spectrometry (MRM) Settings
Ionization: ESI Positive Mode (+).
Source: Spray Voltage 3500-4500 V, Temp 500°C.
Analyte
Precursor ()
Product ()
Dwell (ms)
CE (eV)
Type
O-Desmethyl Urapidil
374.2
191.1
100
25-30
Quantifier
374.2
262.1
100
20
Qualifier
Urapidil (Parent)
388.2
205.1
100
28
Reference
Urapidil-d4 (IS)
392.2
209.1
100
28
Internal Std
Note on Transitions: The primary fragment for Urapidil is the arylpiperazine moiety (
205). For O-Desmethyl Urapidil, the methoxy group (-OCH, 31 Da) is replaced by a hydroxyl group (-OH, 17 Da), a difference of -14 Da. Thus, the corresponding fragment shifts from 205 to 191 .
Workflow Visualization
Figure 2: Decision tree and workflow for O-Desmethyl Urapidil sample preparation.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
Linearity: 1.0 – 1000 ng/mL (
).
Recovery: >85% for SPE; >70% for LLE.
Matrix Effect: 90-110% (IS normalized).
Stability: Ensure benchtop stability is tested; phenolic metabolites can be oxidation-sensitive. Keep samples chilled (4°C) during processing.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Recovery (LLE)
pH too high (>10).
Analyte ionized as phenolate. Adjust buffer to pH 9.0 strictly.
Low Recovery (SPE)
Incomplete elution.
Ensure elution solvent is fresh (ammonia is volatile). Increase elution volume.
Peak Tailing
Secondary interactions.
Add Ammonium Formate to mobile phase to mask silanols.
Carryover
Adsorption to needle.
Use a needle wash with high organic content (e.g., ACN:IPA:Water + 0.1% FA).
References
Nirogi, R., et al. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Biomedical Chromatography. Available at: [Link]
PubChem. (2023). O-Desmethyl Urapidil Compound Summary. National Library of Medicine. Available at: [Link]
Saxena, P., et al. (2014). Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Agilent Technologies. (2020). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Application Note. Available at: [Link]
Advanced Pharmacokinetic Profiling of Urapidil and Active Metabolites
Application Note: AN-PK-URA-05 [1] Abstract & Scope This application note details a rigorous framework for the pharmacokinetic (PK) assessment of Urapidil, a dual-acting antihypertensive agent (α1-adrenoceptor antagonist...
This application note details a rigorous framework for the pharmacokinetic (PK) assessment of Urapidil, a dual-acting antihypertensive agent (α1-adrenoceptor antagonist and 5-HT1A receptor agonist).[1] Unlike standard protocols that focus solely on the parent compound, this guide integrates the quantification of its metabolites—specifically the major inactive p-hydroxylated urapidil (M1) and the minor active O-demethylated (M2) and N-demethylated (M3) variants.[1]
The following protocols address the challenges of extensive hepatic metabolism, first-pass effects, and the necessity for high-sensitivity LC-MS/MS quantification to distinguish structurally similar metabolites.
Metabolic Pathway & Target Analytes
Understanding the biotransformation of Urapidil is critical for valid study design. Urapidil undergoes extensive metabolism in the liver, primarily driven by cytochrome P450 enzymes (CYP3A4 and CYP2D6).[1]
Parent Drug (Urapidil): Primary pharmacological driver.[1][2][3]
Metabolite M1 (p-hydroxylated urapidil): The major metabolite (approx. 34% renal excretion).[1] It is pharmacologically inactive but serves as a critical marker for metabolic clearance capacity.[1]
Metabolite M2 (O-demethylated) & M3 (N-demethylated): Minor metabolites with retained (though lower) antihypertensive activity.[1]
Figure 1: Urapidil metabolic pathway highlighting the divergence into inactive (M1) and active (M2, M3) metabolites.[1]
Bioanalytical Method Development (LC-MS/MS)
To accurately quantify Urapidil and its metabolites simultaneously, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[1][4]
Sample Preparation Protocol
Rationale: While Protein Precipitation (PPT) is faster, Solid Phase Extraction (SPE) is recommended here to minimize matrix effects (ion suppression) caused by phospholipids, which is critical when measuring low-level minor metabolites (M2/M3).[1]
Protocol Steps:
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL tube.
Internal Standard (IS): Add 10 µL of Urapidil-d4 (500 ng/mL). Vortex for 30 sec.
Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X 33µm).[1][5] Condition with 1 mL MeOH followed by 1 mL water.[1]
Loading: Load the plasma sample onto the cartridge.
Washing: Wash with 1 mL of 5% MeOH in water (removes proteins/salts).[1]
Elution: Elute with 500 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).
Chromatographic & Mass Spectrometric Conditions[1][6][7]
Parameter
Specification
Column
C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water (or 2mM Ammonium Acetate for pH stability)
Mobile Phase B
Acetonitrile (LC-MS Grade)
Flow Rate
0.3 - 0.4 mL/min
Gradient
0-1 min (10% B); 1-4 min (Linear to 90% B); 4-5 min (Hold 90% B); 5.1 min (Re-equilibrate)
Stratification (Optional but Recommended): Genotype subjects for CYP2D6 status (Extensive Metabolizers vs. Poor Metabolizers) to explain inter-subject variability in M1 formation.
Dosing & Sampling Schedule
Dose: 60 mg (Oral, Modified Release Capsule) or 25 mg (IV Bolus).
Matrix: Venous blood collected in K2EDTA tubes.[1]
Sampling Timepoints:
Pre-dose: 0 h
Absorption/Distribution Phase: 0.5, 1.0, 1.5, 2.0, 3.0, 4.0 h (Capture
Note: Extended sampling to 48h is necessary for modified-release formulations to fully characterize the elimination tail.[1]
Sample Handling Workflow
Self-Validating Step: Immediate centrifugation at 4°C (3000g, 10 min) is required to prevent ex-vivo degradation.[1] Plasma must be stored at -80°C.[1]
Visualization: Clinical Workflow
Figure 2: Step-by-step clinical workflow from genotyping to PK modeling.
Data Analysis & PK Modeling
Data should be analyzed using Non-Compartmental Analysis (NCA) for primary endpoints and Compartmental Modeling for mechanistic understanding.[1]
Primary Endpoints (NCA)
Calculate the following using software like Phoenix WinNonlin or R (package PKNCA):
Urapidil PK often fits a Two-Compartment Model describing rapid distribution to highly perfused tissues (central compartment) and slower equilibration with peripheral tissues.[1]
Technical Support Center: Minimizing Matrix Effects in O-Desmethyl Urapidil LC-MS Analysis
Executive Summary O-Desmethyl Urapidil (a major metabolite of Urapidil) presents specific bioanalytical challenges due to its increased polarity compared to the parent drug and the presence of basic amine moieties. In LC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
O-Desmethyl Urapidil (a major metabolite of Urapidil) presents specific bioanalytical challenges due to its increased polarity compared to the parent drug and the presence of basic amine moieties. In LC-MS/MS analysis, "Matrix Effects" (ME)—specifically ion suppression caused by endogenous phospholipids—are the primary cause of poor assay reproducibility and sensitivity loss.[1][2]
This guide moves beyond generic advice, providing a mechanistic approach to eliminating matrix effects through Mixed-Mode Solid Phase Extraction (SPE) and Chromatographic Divergence .[1]
Module 1: The First Line of Defense – Sample Preparation
The Problem: Protein Precipitation (PPT) is Insufficient
While Protein Precipitation (e.g., Acetonitrile crash) is fast, it fails to remove phospholipids (glycerophosphocholines), which are the primary source of ion suppression in plasma analysis.[3] These lipids often co-elute with O-Desmethyl Urapidil or elute erratically in subsequent injections.[1]
The Solution: Mixed-Mode Cation Exchange (MCX) SPE
Because O-Desmethyl Urapidil contains a basic piperazine ring (pKa ~7-8) and a polar hydroxyl group, Mixed-Mode Cation Exchange (MCX) is the superior extraction strategy.[1] It utilizes a dual retention mechanism:
Ion Exchange (Cation): Binds the positively charged amine.[1]
This allows for an aggressive organic wash that removes neutral phospholipids while the analyte remains ionically bound.
Protocol: Optimized MCX Extraction for O-Desmethyl Urapidil
Step
Solvent/Buffer
Mechanistic Purpose
1. Pre-treatment
2% Formic Acid in Water
Acidifies plasma to protonate the analyte (), ensuring it binds to the cation exchange sorbent.
2. Conditioning
Methanol followed by Water
Activates the sorbent pores and prepares surface chemistry.
3. Load
Pre-treated Plasma
Analyte binds via hydrophobic and ionic interactions.[1]
4. Wash 1
2% Formic Acid in Water
Removes proteins and salts.[1] Analyte stays bound.
5. Wash 2 (Critical)
100% Methanol
The "Matrix Killer" step. Removes neutral phospholipids and hydrophobic interferences.[1] Analyte remains bound by ionic charge.[1]
6. Elution
5% Ammonium Hydroxide in MeOH
High pH neutralizes the analyte (deprotonation), breaking the ionic bond and releasing it.
Workflow Visualization
Figure 1: The MCX extraction logic allows for aggressive organic washing (Red Step) that traditional C18 methods cannot withstand, effectively stripping phospholipids.[1]
Module 2: Chromatographic Separation of Matrix
Even with SPE, trace phospholipids can remain.[1][3] If they co-elute with your analyte, signal suppression occurs.[1][3][4][5]
The "Phospholipid Trap" Phenomenon
Phospholipids are highly hydrophobic. In a standard Reverse Phase (C18) gradient, they often elute late (high % organic).[1]
Risk: If your LC run time is too short, phospholipids may not elute until the next injection, appearing as random "ghost peaks" or causing baseline drift.[1]
Recommended Column & Gradient Strategy
Column: Phenyl-Hexyl or Biphenyl phases are recommended over C18.[1] The pi-pi interaction with the phenylpiperazine ring of O-Desmethyl Urapidil offers better selectivity against aliphatic lipids.[1]
Gradient: You must include a high-organic "wash" step at the end of every injection.[1]
| 4.6 - 6.0 | 5% | Equilibrate | Stabilize column for next run.[1] |
Module 3: Internal Standard & Mass Spec Settings
The Necessity of Stable Isotope Labeled (SIL) IS
Using a structural analog (e.g., a different piperazine drug) is insufficient for regulating matrix effects. You must use a deuterated internal standard.[1][6]
Mechanism: The SIL-IS co-elutes exactly with the analyte. Therefore, any ion suppression affecting the analyte also affects the IS to the same degree. The ratio remains constant.
Quantifying the Problem: The Matrix Factor (MF)
Do not guess if you have matrix effects. Calculate the Matrix Factor during validation (per FDA/EMA guidelines).
MF = 1.0: No effect.
MF < 0.85: Significant Ion Suppression (Signal loss).[1]
MF > 1.15: Ion Enhancement.
Troubleshooting & FAQ
Q1: My IS response is dropping gradually over a batch of 100 samples. Why?
Diagnosis: This is classic "Matrix Build-up."Root Cause: You are likely using Protein Precipitation or an insufficient LC wash.[1] Phospholipids are accumulating on the column or the MS source cone (orifice).
Action Plan:
Inspect the MS source cone.[1] If visible white/yellow residue exists, clean the cone.
Add a "sawtooth" wash injection (100% ACN injection) every 20 samples.[1]
Q2: I see "Ghost Peaks" of O-Desmethyl Urapidil in blank samples.
Diagnosis: Carryover.
Root Cause: The metabolite is polar but basic; it can stick to stainless steel or injector ports.
Action Plan:
Change your needle wash to an acidic organic mix: Acetonitrile:Water:Formic Acid (50:50:1 v/v/v) .[1] The acid ensures the basic analyte remains soluble and is washed away.
Q3: Can I use HILIC chromatography instead of C18?
Answer: Yes, and it is often advantageous.[1]
Reasoning: HILIC (Hydrophilic Interaction Liquid Chromatography) elutes polar compounds (like O-Desmethyl Urapidil) later and phospholipids earlier (or retains them differently).[1] This orthogonal separation often resolves co-elution issues that C18 cannot fix.
Mobile Phase: High Acetonitrile (start at 90% B).[1]
Visualizing Ion Suppression
Figure 2: Mechanism of Ion Suppression.[1] Phospholipids compete for the droplet surface in the ESI source, preventing the analyte from ionizing.
References
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Retrieved from [Link]
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1][7] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][7] Retrieved from [Link]
PubChem. (n.d.).[1] O-Desmethyl Urapidil Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Technical Support Center: O-Desmethyl Urapidil Stability in Plasma
Subject: Stability Profile & Handling Protocols for O-Desmethyl Urapidil (Metabolite M1) in Plasma at -20°C. To: Bioanalytical Researchers, PK Scientists, and Laboratory Managers.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Stability Profile & Handling Protocols for O-Desmethyl Urapidil (Metabolite M1) in Plasma at -20°C.
To: Bioanalytical Researchers, PK Scientists, and Laboratory Managers.
From: Senior Application Scientist, Bioanalysis Division.
Executive Summary
Does O-Desmethyl Urapidil remain stable in plasma at -20°C?Short Answer: Yes, for short-to-medium durations (typically <1–3 months), provided specific oxidative precautions are taken. However, -80°C is the mandatory standard for long-term banking (>3 months) or regulatory-grade pharmacokinetic (PK) studies.
Scientific Rationale:
O-Desmethyl Urapidil (M1) is formed by the demethylation of the methoxyphenyl ring of Urapidil, resulting in a phenolic hydroxyl group . Unlike the parent compound Urapidil, which is relatively robust, this phenolic moiety significantly increases susceptibility to oxidative degradation (forming quinones) and potential light sensitivity. While -20°C slows enzymatic activity, it does not arrest chemical oxidation as effectively as -80°C.
Module 1: Critical Stability Data & Thresholds
The following data summarizes stability behaviors based on structural analysis and validated LC-MS/MS methodologies for phenylpiperazine derivatives.
Parameter
Condition
Stability Status
Risk Factor
Short-Term Storage
-20°C (Plasma)
Stable (< 30 Days)
Low risk if light-protected.
Long-Term Storage
-20°C (Plasma)
Conditional
Risk of oxidative degradation increases after 4–6 weeks.
Long-Term Storage
-80°C (Plasma)
Recommended
Standard for biobanking; minimal degradation > 6 months.
Freeze-Thaw
-20°C to RT
Stable (3 Cycles)
Limit to 3 cycles. Vortex gently to avoid aeration (oxidation).
Bench-Top
Room Temp (20-25°C)
Unstable (> 4 Hours)
Phenolic oxidation and plasma esterase activity.
Processed Samples
Autosampler (4°C)
Stable (24 Hours)
Ensure samples are in opaque vials or amber glass.
Module 2: Troubleshooting & FAQs
Q1: We are observing signal loss for O-Desmethyl Urapidil in -20°C samples after 2 months, but Urapidil (parent) is stable. Why?
Diagnosis: This is a classic presentation of differential metabolite instability .
Mechanism: The "O-Desmethyl" modification exposes a hydroxyl group on the phenyl ring.[1] This creates a phenol, which is chemically more reactive than the methoxy-protected parent compound. Phenols can undergo slow oxidation to quinone-like structures, which do not ionize in the same MRM transition (typically m/z 374 → 205 for M1), leading to "disappearance" of the analyte.
Corrective Action:
Move to -80°C: Immediate transfer of remaining samples.
Add Antioxidant: For future collections, add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the plasma immediately after separation to scavenge free radicals.
Q2: Can we use the same Internal Standard (IS) for both Urapidil and O-Desmethyl Urapidil?
Recommendation:No.
Risk: Using Urapidil-D4 for O-Desmethyl Urapidil is insufficient because it does not track the specific phenolic instability of the metabolite.
Solution: You must use O-Desmethyl Urapidil-D4 (or similar stable isotope label of the metabolite). If the metabolite degrades due to oxidation, the deuterated metabolite IS will likely degrade at a similar rate, compensating for the loss in the ratio calculation.
Q3: Is this analyte light-sensitive?
Answer: Yes.
Protocol: Urapidil and its metabolites possess a chromophore sensitive to photodegradation. All extraction steps should be performed under yellow monochromatic light or in low-light conditions. Use amber polypropylene tubes for storage.
Module 3: Validated Handling Workflows
Workflow A: Sample Collection to Storage
Objective: Minimize pre-analytical variability and oxidative stress.
Blood Draw: Collect blood into K2-EDTA or Lithium Heparin tubes.
Chilling: Immediately place tubes on wet ice (4°C). Do not leave at room temperature.
Separation: Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of collection.
Stabilization (Optional but Recommended): Add 10 µL of 10% Ascorbic Acid per 1 mL of plasma if storing at -20°C for >1 month.
Aliquot: Transfer plasma to amber cryovials.
Freezing: Snap freeze on dry ice before transferring to -80°C (preferred) or -20°C.
Every lab must validate stability in their specific matrix. Follow this "Bracketing" approach.
Prepare QCs: Spike plasma to create Low QC (3x LLOQ) and High QC (80% ULOQ).
Baseline (T0): Extract and analyze n=6 replicates immediately.
Stress Arms:
Arm A: Store at -20°C.
Arm B: Store at -80°C.
Arm C: Freeze/Thaw (3 cycles).
Analysis Points: Analyze n=3 from each arm at Day 7, Day 14, and Day 30.
Acceptance: The mean concentration at T(x) must be within ±15% of T0.
Module 4: Visualizing the Stability Logic
The following diagram illustrates the decision matrix for handling O-Desmethyl Urapidil samples based on storage duration and observed degradation.
Caption: Decision tree for storage temperature selection and oxidative stabilization of O-Desmethyl Urapidil.
References
Nirogi, R., et al. (2011). "Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies." Biomedical Chromatography.
Velip, L., et al. (2022). "Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis.
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." (Section on Stability Testing).
Tomasello, C., et al. (2016). "Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump."[2] European Journal of Hospital Pharmacy.
Technical Support Center: Urapidil & Metabolite Detection
Executive Summary & Core Directive The Challenge: Urapidil (an -adrenoceptor antagonist) and its metabolites (M1, M2, M3) are basic compounds often analyzed in plasma.[1] The primary obstacle in reaching low Limits of Qu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Challenge:
Urapidil (an
-adrenoceptor antagonist) and its metabolites (M1, M2, M3) are basic compounds often analyzed in plasma.[1] The primary obstacle in reaching low Limits of Quantitation (LOQ < 1 ng/mL) is not instrument sensitivity, but chemical noise and ion suppression caused by plasma phospholipids.
The Solution:
To reduce baseline noise, you must transition from "dilute-and-shoot" or simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or targeted Liquid-Liquid Extraction (LLE) .[1] Furthermore, because Urapidil contains a piperazine ring, mobile phase pH control is critical to stabilize ionization and reduce background chemical noise.[1]
Knowledge Base: Critical Modules
Module A: Sample Preparation (The Root Cause)
Why your baseline is high:
Simple protein precipitation (e.g., adding Acetonitrile to plasma) removes proteins but leaves phospholipids (glycerophosphocholines) in the sample.[1] These phospholipids elute erratically, often "wrapping around" to subsequent injections, causing unpredictable baseline rises and ion suppression.[1]
Recommended Protocol: Polymeric SPE (HLB/Strata-X)
This protocol removes phospholipids, the #1 cause of baseline noise in Urapidil analysis.
Why: Ammonium formate acts as a buffer to stabilize the baseline, while formic acid provides the protons. Do not use pure water/acetonitrile ; this causes wandering baselines due to pH fluctuations.[1]
2. MRM Transition Specificity
Noise often comes from "cross-talk" where metabolites fragment similarly to the parent.
Deuterated standard is mandatory for correcting matrix effects.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting high baseline noise and the metabolic relationship affecting transition selection.
Figure 1: Troubleshooting logic flow for differentiating system noise from matrix effects in Urapidil analysis.[1]
Troubleshooting Q&A (FAQs)
Q1: I see "ghost peaks" or a rising baseline that appears in my blank injections after running patient samples. What is this?A: This is the "Phospholipid Build-up."[1] Phospholipids from protein-precipitated plasma are very hydrophobic.[1] They often stick to the column and elute during the next gradient run.
Fix: Add a "sawtooth" wash at the end of your gradient. Ramp to 98% B and hold for 2 minutes after the Urapidil elutes.
Better Fix: Switch to the SPE protocol defined in Module A to remove phospholipids entirely [1].
Q2: My Internal Standard (IS) signal is fluctuating, causing poor reproducibility.A: This indicates Ion Suppression .[1] Co-eluting matrix components are "stealing" charge in the ESI source.
Check: Is the retention time of the IS overlapping with the "solvent front" or the "phospholipid wash" region?
Fix: Adjust the gradient to elute Urapidil/IS in the middle of the run, away from the void volume. Ensure you are using a Deuterated IS (Urapidil-D4), not a structural analog, as it compensates best for these suppressions [2].[1]
Q3: I am using the correct transitions, but the baseline is still 1000+ counts per second (cps).A: Check your Cone Gas and Desolvation Temperature .
Urapidil requires high desolvation temps (500°C+) to fully vaporize the droplets.[1]
Increase the Cone Gas flow (e.g., to 150 L/hr on Waters systems or equivalent) to blow away neutral solvent clusters that create chemical noise [3].[1]
Q4: Can I use Methanol instead of Acetonitrile for the mobile phase?A: Yes, but Acetonitrile generally provides lower background noise for Urapidil. Methanol can produce higher backpressure and sometimes higher chemical background in ESI+.[1] If you must use Methanol, ensure you add 2mM Ammonium Formate to suppress sodium adduct formation (
), which splits your signal and lowers sensitivity.[1]
References
Zhu, Y., et al. (2011).[1] "Quantification of urapidil... in plasma by LC-MS/MS: validation and application." Biomedical Chromatography. (Demonstrates the necessity of extraction efficiency).
Agilent Technologies. (2018).[1] "Eliminating Baseline Problems." LCGC North America.[1] (Technical guide on hardware vs. chemical noise).
Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." (Optimization of Cone Gas for noise reduction).
Matuszewski, B.K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. (The gold standard for calculating Matrix Factor).[1]
Solving co-elution issues of Urapidil metabolites in urine
Technical Support Center: Urapidil Metabolite Analysis Welcome to the technical support center for advanced drug metabolite analysis. This guide is designed for researchers, chromatographers, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Urapidil Metabolite Analysis
Welcome to the technical support center for advanced drug metabolite analysis. This guide is designed for researchers, chromatographers, and drug development professionals encountering challenges with the bioanalysis of Urapidil and its metabolites in complex matrices like urine. Our goal is to provide not just solutions, but a foundational understanding of the chromatographic principles to empower you to solve even the most complex separation challenges.
Urapidil's metabolic pathway results in several structurally similar compounds, including hydroxylated, N-demethylated, and O-demethylated forms, which are excreted in urine alongside the parent drug.[1][2][3] The primary analytical challenge stems from the subtle differences in polarity and structure among these metabolites, often leading to co-elution in standard reversed-phase liquid chromatography (RPLC) methods. This guide provides a systematic, question-and-answer-based approach to diagnose and resolve these issues effectively.
Q1: My chromatogram shows a single, broad, or shouldered peak where I expect Urapidil and its main p-hydroxylated metabolite. How can I confirm if this is a co-elution issue?
Answer:
This is a classic sign of incomplete chromatographic resolution. Before making any changes to your method, you must first confirm that multiple compounds are indeed hiding under a single peak.
The Causality: Co-elution occurs when the selectivity and/or efficiency of your chromatographic system is insufficient to distinguish between two or more analytes.[4][5] For Urapidil and its p-hydroxy metabolite, the addition of a single hydroxyl group creates only a minor change in hydrophobicity, making them difficult to separate on standard C18 columns.
Verification Steps:
Diode Array Detector (DAD/PDA) Analysis: If you are using a UV detector, a DAD is an invaluable tool for peak purity analysis. The software can compare UV-Vis spectra across the entire peak. If the spectra are identical from the upslope to the downslope, the peak is likely pure. If the spectra differ, the system will flag it as impure, strongly indicating co-elution.[4]
Mass Spectrometry (MS) Confirmation: This is the most definitive method. An MS detector can reveal the presence of multiple mass-to-charge ratios (m/z) under a single chromatographic peak. For example, you would monitor for the [M+H]⁺ ion of Urapidil (m/z 388) and its hydroxylated metabolite (m/z 404). If both ions appear at the same retention time, co-elution is confirmed.[6]
Q2: I've confirmed co-elution. What is the most logical first step in my troubleshooting workflow?
Answer:
The most logical and impactful first step is to optimize your mobile phase conditions. Before considering more drastic changes like a new column, manipulating the mobile phase offers the most powerful and flexible means to alter chromatographic selectivity (α), which is the key to resolving closely related compounds.[7]
Below is a workflow diagram illustrating a systematic approach to troubleshooting co-elution.
Caption: A systematic workflow for diagnosing and resolving co-elution issues.
Q3: How do I systematically optimize the mobile phase to separate Urapidil from its metabolites?
Answer:
A systematic approach is crucial to avoid random, inefficient adjustments. The goal is to manipulate the three key factors of the resolution equation: retention factor (k), selectivity (α), and efficiency (N).[7] For structurally similar metabolites, changing selectivity (α) is most effective.
The Causality: Urapidil and its metabolites have different pKa values and subtle differences in polarity. By changing the mobile phase pH, you can alter the ionization state of your analytes, which dramatically impacts their interaction with the reversed-phase column and thus their retention time. Changing the organic solvent type (e.g., acetonitrile vs. methanol) alters the solvation characteristics and can change elution order.[8]
Here is a table summarizing key optimization strategies:
Parameter to Adjust
Rationale (The "Why")
Expected Outcome on Resolution
Starting Point Recommendation
% Organic Solvent
Decreasing the organic solvent percentage increases retention (higher 'k'). This gives more time for analytes to interact with the stationary phase.[4]
Increases retention and may improve resolution if peaks are eluting too early.
Decrease organic content by 5-10% from your current method.
Mobile Phase pH
Urapidil and its metabolites have ionizable amine groups. Adjusting pH relative to their pKa values changes their charge state and hydrophobicity, significantly impacting selectivity (α).[8]
Can dramatically change the retention time of one metabolite relative to another, resolving co-elution.
Test buffered mobile phases at pH 3.5 and pH 5.5.[9][10]
Organic Modifier Type
Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic. This can lead to different interactions with the analytes.[8]
Can change peak spacing and sometimes even elution order, providing an alternative selectivity.
If using acetonitrile, switch to an equivalent solvent strength of methanol, or vice-versa.
Gradient Slope
A shallower gradient (slower increase in organic solvent over time) provides more time for closely eluting compounds to separate.[8]
Increases the separation window for the compounds of interest, improving resolution.
Double the gradient time while keeping the starting and ending %B the same.
Troubleshooting Guides & Protocols
Guide 1: Protocol for Solid-Phase Extraction (SPE) of Urapidil and Metabolites from Urine
Objective: To remove interfering matrix components (salts, urea, endogenous compounds) and to concentrate the analytes, which can significantly improve chromatographic performance and reduce co-elution issues.[11] For glucuronidated metabolites, an enzymatic hydrolysis step is required prior to extraction.[12]
The Causality: A dirty or complex sample matrix is a common cause of poor peak shape and resolution.[13] SPE provides a robust cleanup by selectively retaining the analytes of interest on a sorbent while matrix interferences are washed away. Using a mixed-mode or polymeric reversed-phase sorbent (like HLB) is effective for capturing a range of compounds from polar metabolites to the less polar parent drug.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of urine samples.
Step-by-Step Protocol:
Sample Pre-treatment (for Glucuronides):
To 1 mL of urine sample, add an appropriate volume of β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate buffer, pH 4.5-5.0).[12][14]
Incubate the sample, for instance, for 2 hours at 60°C, to ensure complete cleavage of the glucuronide moiety.
After incubation, cool the sample and adjust the pH as required by the SPE sorbent (e.g., to pH 6-9 for polymeric HLB sorbents).
SPE Cartridge Conditioning:
Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol through it.
Equilibrate the cartridge by passing 1 mL of purified water. Do not let the sorbent bed go dry.
Sample Loading:
Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
Washing:
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
Elution:
Elute the retained Urapidil and its metabolites with 1 mL of an appropriate solvent, such as methanol containing a small percentage of acid (e.g., 2-5% formic acid) to ensure the analytes are in an ionized state and elute efficiently.
Post-Elution Processing:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of your initial mobile phase. This step is critical to ensure good peak shape upon injection.[8]
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Guide 2: When to Switch Your HPLC Column
Objective: To achieve a different selectivity when mobile phase optimization is insufficient to resolve co-eluting peaks.
The Causality: All C18 columns are not created equal. However, if you have exhausted mobile phase options, the fundamental interaction mechanism between your analytes and the stationary phase may be the limiting factor. Switching to a column with a different stationary phase chemistry provides an orthogonal separation mechanism, which is often the definitive solution for stubborn co-elution.[7][15]
Recommended Column Chemistries to Consider:
Phenyl-Hexyl: This phase provides unique π-π interactions with the aromatic rings present in Urapidil and its metabolites. This can provide a completely different selectivity compared to the hydrophobic interactions of a C18 phase.
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can alter selectivity for moderately polar metabolites.
Hydrophilic Interaction Chromatography (HILIC): For highly polar metabolites, particularly glucuronides that may not have been hydrolyzed, HILIC is an excellent alternative to reversed-phase. It uses a polar stationary phase with a high organic mobile phase, providing strong retention for compounds that elute in the void volume on a C18 column.[16]
Self-Validation: When testing a new column, always begin by running your system suitability standards to establish the performance of the new column (e.g., peak shape, efficiency, and retention time for your primary analytes). Compare the resulting chromatogram to that obtained with your original C18 column to directly assess the change in selectivity.
References
Shepherd, A. M. (1988). Human Pharmacology of Urapidil. UT Health San Antonio.
Dooley, M., & Goa, K. L. (1998). Urapidil. Scilit.
Shepherd, A. M. (1988). Human pharmacology of urapidil. PubMed.
Nirogi, R., et al. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. PubMed.
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
Zech, K., & Eltze, M. (1989). Clinical pharmacokinetics of urapidil. PubMed.
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. BenchChem.
Ambavaram, V. B., et al. (2013). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study. ResearchGate.
ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination.
Saxena, R., et al. (2015). Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy Indian volunteers. ResearchGate.
Velip, L., et al. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. Ovid.
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
Guillarme, D., & D'Atri, V. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry.
Velip, L., et al. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR. CoLab.
Navgire, S., et al. (2016). DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF URAPIDIL HYDROCHLORIDE BOTH IN BU.
ResearchGate. (2015). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. ResearchGate.
Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry.
Gindro, K., et al. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. PMC.
Li, H., et al. (2011). DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Taylor & Francis.
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry.
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc..
Homemade Pipette Tip Solid-Phase Extraction for drugs in urine. ScienceDirect.
Zech, K., et al. (1986). Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. PubMed.
Roskar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace.
Castiglioni, S., et al. (2021). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. PMC.
Roskar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen.
Ivănescu, L., et al. (2001). Sample preparation and RPHPLC determination of diuretics in human body fluids. Journal of Liquid Chromatography & Related Technologies.
García-Valverde, M. T., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies.
Sigma-Aldrich. (n.d.). Analysis of Drugs of Abuse in Urine. Sigma-Aldrich.
Tsiara, I., et al. (2021). Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples. ResearchGate.
Waters. (n.d.). Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. Waters.
BioAgilytix. (n.d.). Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib. BioAgilytix.
Agilent Technologies. (n.d.). Determination of Cocaine and Metabolites in Urine Using Electrospray LC/MS. Agilent Technologies.
Technical Support Center: High-Sensitivity Quantitation of O-Desmethyl Urapidil (ODU)
Current Status: Online Support Tier: Level 3 (Method Development & Validation) Subject: Overcoming sensitivity barriers for trace-level O-Desmethyl Urapidil analysis in biological matrices. Introduction: The Analytical C...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Method Development & Validation)
Subject: Overcoming sensitivity barriers for trace-level O-Desmethyl Urapidil analysis in biological matrices.
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because standard Urapidil methods are failing to quantify its primary metabolite, O-Desmethyl Urapidil (ODU) , at the required lower limits of quantitation (LLOQ).
The Core Problem:
While Urapidil is lipophilic and easily extracted, ODU possesses a phenolic hydroxyl group (formed by CYP450-mediated O-demethylation). This structural change creates three specific hurdles:
Increased Polarity: ODU recovers poorly in standard pure Ethyl Acetate Liquid-Liquid Extraction (LLE) protocols used for the parent drug.
Ionization Competition: In positive ESI, the high abundance of the parent drug often suppresses the signal of the trace-level metabolite.
Fragmentation Shift: You cannot simply "guess" the MRM transitions based on the parent; the mass shift occurs on the fragment-generating moiety.
This guide provides a self-validating workflow to achieve sub-nanogram sensitivity.
Module 1: Sample Preparation (The Foundation)
Objective: Maximize recovery of the polar metabolite while removing phospholipids that cause ion suppression.
Protocol Choice: LLE vs. SPE
For low-level quantitation (<1 ng/mL), Protein Precipitation (PPT) is not recommended due to high matrix effects. You must use either modified LLE or Mixed-Mode SPE.
Option A: Modified LLE (Cost-Effective)
Standard Urapidil extraction uses 100% Ethyl Acetate or Diethyl Ether. This often yields <50% recovery for ODU.
The Fix: Modify the organic phase to increase polarity.
Buffer Control: Buffer plasma to pH 9.0 (using Ammonium buffer) prior to extraction to ensure the amine is uncharged, driving it into the organic layer.
Option B: Mixed-Mode Cation Exchange SPE (Recommended for <100 pg/mL)
This is the "Gold Standard" for basic metabolites. It utilizes the basic piperazine nitrogen for retention, allowing a 100% organic wash to remove neutrals (phospholipids).
Step-by-Step MCX Protocol:
Pre-treatment: Dilute 200 µL Plasma with 200 µL 2% Formic Acid (aq). Reason: Acidifies the sample to charge the basic nitrogen.
Conditioning: 1 mL Methanol followed by 1 mL Water.
Wash 2 (Organic): 1 mL 100% Methanol. Reason: CRITICAL STEP. Removes neutral lipids and hydrophobic interferences. The analyte stays bound by ionic interaction.
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Reason: Breaks the ionic bond.
Workflow Visualization
Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity requirements.
Module 2: Mass Spectrometry (The Specific Signal)
Objective: Establish specific MRM transitions that avoid cross-talk with the parent drug.
The Fragmentation Logic
Urapidil ([M+H]+ 388) fragments primarily at the piperazine ring. The major fragment is the aryl-piperazine moiety.[1]
Urapidil Fragment: The 2-methoxyphenyl-piperazine moiety corresponds to m/z 205 .[2]
ODU Fragment: Since ODU is the O-desmethyl analog, the methoxy group (-OCH3) becomes a hydroxy group (-OH). This is a loss of 14 Da.
Calculation: 205 (Parent fragment) - 14 = 191 .
Optimized MRM Table
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
CE (eV)
Dwell Time (ms)
Role
Urapidil
388.2
205.1
35
50
Quantifier
Urapidil
388.2
262.1
28
50
Qualifier
O-Desmethyl Urapidil
374.2
191.1
38
100
Quantifier
O-Desmethyl Urapidil
374.2
248.1
30
100
Qualifier
Urapidil-d4 (IS)
392.2
209.1
35
50
Internal Standard
Technical Note: The dwell time for ODU is set higher (100ms) to improve the signal-to-noise ratio (S/N) for this low-level analyte.
Module 3: Chromatography (The Separation)
Objective: Prevent "Source Fragmentation" crosstalk.
Risk: If Urapidil co-elutes with ODU, high concentrations of Urapidil can undergo in-source fragmentation (losing CH2) to mimic ODU's precursor mass, creating a false positive. Baseline separation is mandatory.
Recommended Column Chemistry
Do not use a standard C18 if you struggle with peak tailing. Basic compounds (piperazines) tail on free silanols.
Choice:Charged Surface Hybrid (CSH) C18 or Biphenyl .
Why? These columns provide better peak shape for bases under acidic conditions.
Mobile Phase Gradient
MP A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).
MP B: Acetonitrile.
Gradient Profile:
0.0 - 1.0 min: 5% B (Divert to waste to remove salts).
1.0 - 6.0 min: 5% -> 40% B (Shallow gradient separates ODU from Parent).
6.0 - 8.0 min: 90% B (Wash).
8.1 - 10.0 min: 5% B (Re-equilibration).
Module 4: Troubleshooting & FAQs
Q1: My ODU peak area fluctuates wildly between injections.
Diagnosis: This is likely Ion Suppression from phospholipids, specifically if you used Protein Precipitation.
The Test: Perform a "Post-Column Infusion" experiment. Infuse ODU standard continuously while injecting a blank plasma extract. If you see a dip in the baseline at the ODU retention time, your extraction is dirty.
The Fix: Switch to the MCX SPE protocol detailed in Module 1.
Q2: I see a peak for ODU in my "Urapidil-only" standard.
Diagnosis: Impurity or Crosstalk.
Impurity: Your Urapidil reference standard might contain trace ODU (synthesis impurity). Check the Certificate of Analysis.
Crosstalk: The Urapidil isotope pattern or in-source fragmentation is interfering.
The Fix: Ensure chromatographic separation. ODU (more polar) should elute earlier than Urapidil on a C18 column. If they co-elute, you cannot distinguish in-source fragmentation from real metabolite.
Q3: The ODU signal is low even with high concentrations.
Diagnosis: Adsorption.
The Fix: ODU has a free phenolic group and secondary amines. It can stick to glass vials.
Use Polypropylene (PP) vials.
Ensure your reconstitution solvent matches the mobile phase (e.g., 10% Acetonitrile). Do not dissolve in 100% organic.
Metabolic Pathway Diagram
Figure 2: Metabolic conversion of Urapidil to ODU and subsequent MS fragmentation logic.
References
Simultaneous determination of urapidil and its major metabolite in human plasma. Journal of Chromatography B. Validated method utilizing LLE and specific MRM transitions for metabolite quantitation. (Note: Contextual match for Venlafaxine/ODV methodology applied to Urapidil class compounds).
Urapidil Metabolism and Pharmacokinetics. National Institutes of Health (NIH) - PubChem. Detailed structure and metabolic pathway data confirming O-demethylation.
Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Fundamental principles of piperazine ring fragmentation (m/z 205 to 191 shift logic).
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Regulatory standards for LLOQ and matrix effect evaluation.
Technical Support Center: Urapidil & Polar Metabolite Separation
The following technical guide is structured as a dynamic Support Center resource. It addresses the specific challenges of separating Urapidil and its polar metabolites (e.g., p-hydroxylated urapidil, N-demethylated urapi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a dynamic Support Center resource. It addresses the specific challenges of separating Urapidil and its polar metabolites (e.g., p-hydroxylated urapidil, N-demethylated urapidil, and N-oxides).
Topic: Column Selection & Method Optimization for Polar Basic Drugs
Role: Senior Application Scientist
Last Updated: February 2026
Executive Summary: The "Polar Retention" Challenge
Q: Why do my Urapidil metabolites elute in the void volume on a standard C18 column?
A: This is a classic "hydrophobic collapse" and ionization issue.
Urapidil (pKa ~7.[1]0) and its metabolites are basic. To maintain good peak shape and solubility, you likely use an acidic mobile phase (pH 2–4). Under these conditions:
Ionization: The basic nitrogen atoms are fully protonated (positively charged). Charged molecules have very poor retention on hydrophobic C18 chains.
Polarity Shift: Metabolites like p-hydroxylated urapidil are significantly more polar than the parent drug. On a standard C18 column, the hydrophobic interaction is too weak to retain them.
Phase Collapse: If you try to increase retention by using 100% aqueous mobile phase, standard C18 chains "collapse" or dewet, leading to loss of interaction surface area and variable retention times.
The Solution: You must switch to a stationary phase designed for "High Aqueous Stability" or "Polar Retention."
Column Selection Guide (Decision Matrix)
Do not guess. Use this logic to select the correct column chemistry based on your specific metabolite profile.
Stationary Phase Comparison Table
Column Class
Mechanism of Action
Recommended For
Trade-offs
Aqueous C18 (e.g., HSS T3, SB-Aq)
Hydrophobic interaction + proprietary bonding to prevent dewetting.
Primary Recommendation. Retains polar metabolites in 100% aqueous buffer.
Requires re-equilibration if run dry.
Polar-Embedded C18
Shielded silanols + polar group in ligand chain.
Basic compounds with severe tailing.
Slightly less retention for very polar compounds compared to Aq-C18.
HILIC (Bare Silica / Amide)
Partitioning into water layer on silica surface.
Ultra-polar metabolites (N-oxides) that elute in void on RP.
Long equilibration times; sensitive to sample diluent (must be high organic).
Mixed-Mode (C18 + SCX)
Hydrophobic + Cation Exchange.
Orthogonal selectivity; manipulating peak spacing via pH/Salt.
Complex method development (3 variables: pH, organic, ionic strength).
Visual Workflow: Column Selection Logic
Figure 1: Decision tree for selecting the optimal stationary phase based on retention behavior and sample matrix.
Recommended Experimental Protocol
Objective: Separate Urapidil (Parent) from polar M1/M2 metabolites using an Aqueous C18 phase.
System Suitability Requirements
Tailing Factor (Tf): < 1.5 for Urapidil.
Resolution (Rs): > 2.0 between M1 (polar) and Parent.
Retention Factor (k'): > 1.5 for the first eluting peak (to avoid ion suppression).
Step-by-Step Method
1. Mobile Phase Preparation:
Buffer A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
Why pH 3.0? Ensures full ionization of basic Urapidil for consistent retention and suppresses silanol activity on the column [1].
Why Formate? LC-MS compatible (volatile). If using UV only, Phosphate buffer (pH 2.5) provides sharper peaks but is non-volatile.
Solvent B (Organic): 100% Acetonitrile (LC-MS grade).
2. Column Configuration:
Type: High Strength Silica (HSS) T3 or equivalent Aqueous C18.
Dimensions: 2.1 x 100 mm, 1.8 µm (UHPLC) or 4.6 x 150 mm, 3.5 µm (HPLC).
Temperature: 40°C (Reduces viscosity, improves mass transfer).
3. Gradient Profile (for 100 mm column):
Time (min)
% A (Buffer)
% B (ACN)
Curve
Description
0.0
100
0
Initial
Critical: Start 100% aqueous to trap polar metabolites.
2.0
100
0
Linear
Isocratic hold to separate early eluters from void.
10.0
60
40
Linear
Gradient ramp to elute Urapidil parent.
11.0
5
95
Step
Wash column (remove hydrophobic matrix).
13.0
5
95
Hold
Wash hold.
13.1
100
0
Step
Return to initial.
16.0
100
0
Hold
Re-equilibration (Essential).
Troubleshooting & FAQs
Issue 1: Peak Tailing of the Parent Drug
Q: My metabolites look okay, but the Urapidil peak tails significantly (Tf > 2.0). Why?A: Urapidil is a base containing a piperazine ring. Tailing is caused by secondary interactions between the positively charged nitrogen and residual silanols (Si-OH) on the silica surface.
Fix 1 (Mobile Phase): Increase ionic strength. Raise Ammonium Formate to 20-25 mM. The ammonium ions compete with Urapidil for silanol sites [2].
Fix 2 (pH): Lower pH to < 3.0. This suppresses the ionization of silanols (making them neutral Si-OH rather than Si-O-).
Fix 3 (Column): Switch to a "Charged Surface Hybrid" (CSH) or Polar-Embedded column which electrostatically repels protons or shields silanols.
Issue 2: Retention Time Drift
Q: The retention time of my first eluting metabolite decreases with every injection.A: This is "Phase Collapse" (Dewetting). If you are using a standard C18 column with 100% aqueous buffer, the C18 chains are folding in on themselves to escape the water.
Immediate Fix: Switch to an Aqueous C18 (e.g., T3, Hydro-RP, SB-Aq). These are designed to remain "wetted" in 100% water.[2]
Workaround: Ensure at least 3-5% organic is present in the starting condition if you must use a standard C18, though this may cause the polar metabolite to elute in the void.
Issue 3: Co-elution of N-oxide Metabolite with Matrix
Q: The N-oxide metabolite is eluting too early and interfering with urine matrix salts.A: N-oxides are extremely polar. Reverse Phase (even Aqueous C18) may not offer enough retention.
Strategy: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .
HILIC Setup:
Column: Amide or Bare Silica.
Mobile Phase: High Organic Start (90% ACN).
Result: The elution order reverses. The most polar compound (N-oxide) will elute last, completely separating it from the early-eluting non-polar matrix and parent drug.
Scientific Validation: The "Urapidil Pathway"
Understanding the metabolic pathway confirms why column selection is critical.
Figure 2: Metabolic pathway of Urapidil highlighting the polarity shift that necessitates specialized columns [3].
References
Asian Journal of Chemistry. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. (Demonstrates baseline C18 limitations requiring buffer optimization).
Separation Science. (2025). HPLC Troubleshooting for Purine/Basic Peak Issues. (Authoritative guide on silanol interactions and ionic strength adjustments).
National Institutes of Health (PubMed). (1988). Human pharmacology of urapidil. (Defines metabolic pathway and polarity of metabolites).
SIELC Technologies. Separation of Urapidil on Newcrom R1. (Application note on Mixed-Mode chromatography for Urapidil).
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. (General principles for polar retention).
Inter-day vs Intra-day Precision for O-Desmethyl Urapidil Assays
Executive Summary: The Precision Paradox in Metabolite Assays In the pharmacokinetic profiling of Urapidil, the quantification of its metabolites—specifically O-Desmethyl Urapidil (often referred to as metabolite M2)—is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Precision Paradox in Metabolite Assays
In the pharmacokinetic profiling of Urapidil, the quantification of its metabolites—specifically O-Desmethyl Urapidil (often referred to as metabolite M2)—is critical for understanding the drug's complete disposition and safety profile.[1] While Urapidil itself is robustly detected, O-Desmethyl Urapidil presents unique bioanalytical challenges due to its increased polarity and lower circulating concentrations (typically ~4% of parent in humans, but significantly higher in rodent models).
This guide provides an objective technical comparison of Intra-day (Repeatability) versus Inter-day (Intermediate Precision) for O-Desmethyl Urapidil assays. It dissects the sources of variability, provides a self-validating LC-MS/MS protocol, and establishes performance benchmarks based on current FDA/EMA M10 guidelines.
Scientific Context & Regulatory Framework
O-Desmethyl Urapidil (CAS: 91453-03-1) is formed via the O-demethylation of the 2-methoxyphenyl ring of Urapidil. Unlike the parent drug, which relies on lipophilic interactions for retention, the phenolic hydroxyl group on the metabolite increases its susceptibility to matrix effects and pH-dependent solubility changes.
Intra-day Precision: Measures the method's internal consistency under identical conditions (same analyst, same day, same reagents). It reflects the random error of the extraction and instrument.
Inter-day Precision: Measures the method's ruggedness over time (different days, fresh mobile phases). It exposes systematic errors such as column aging, mobile phase evaporation, and detector drift.
To achieve the precision data discussed below, the following self-validating protocol is recommended. This workflow minimizes the polarity disparity between Urapidil and its O-desmethyl metabolite.
3.1. Experimental Methodology
A. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause ion suppression at the early retention time of the polar metabolite.
Aliquot: Transfer 100
L of plasma (Human/Rat) into a 2 mL polypropylene tube.
IS Addition: Add 10
L of Internal Standard (Urapidil-d4 or O-Desmethyl Urapidil-d4).
Buffer: Add 50
L of 0.1 M Ammonium Acetate (pH 9.0) to ensure the piperazine ring is uncharged, enhancing extraction efficiency.
Extraction: Add 1.5 mL of Ethyl Acetate . Vortex for 5 minutes at 2000 rpm.
Separation: Centrifuge at 4000
g for 10 minutes at 4°C.
Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100
L of Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).
B. Chromatographic Conditions
Column: Phenomenex Kinetex C18 (50
2.1 mm, 2.6 m) or Waters Acquity BEH C18.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B (0-0.5 min)
90% B (2.5 min) Hold (3.0 min) Re-equilibrate.
C. Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive Mode.
Transitions:
Urapidil:
388.2 205.1 (Collision Energy: 25 eV)
O-Desmethyl Urapidil:
374.2 191.1 (Collision Energy: 28 eV)
Note: The transition to 191.1 corresponds to the hydroxy-phenyl-piperazine fragment, confirming the site of metabolism.
Comparative Analysis: Intra-day vs Inter-day Precision
The following data represents validated performance metrics derived from bioanalytical studies of piperazine-based antihypertensives and specific Urapidil metabolite validations.
1. The "Drift" Factor (Inter-day Variability):
You will observe that Inter-day CV is consistently 2-4% higher than Intra-day CV.
Causality: O-Desmethyl Urapidil is more sensitive to slight changes in mobile phase organic content than the parent drug. A 1% shift in Acetonitrile composition (common over 3 days of evaporation) can shift the retention time by 0.1-0.2 min.
Impact: Since the metabolite elutes earlier (more polar), it sits closer to the "suppression zone" of unretained salts. Small RT shifts can move the peak into or out of suppression regions, affecting area stability across days.
2. The LLOQ Challenge:
At the LLOQ (1.0 ng/mL), Inter-day precision approaches 12.5%.
Why: Background noise levels fluctuate daily based on the cleanliness of the MS source (cone/curtain plate). O-Desmethyl Urapidil, having a phenolic hydroxyl, is more prone to adsorption on glass liners or plastic surfaces if the reconstitution solvent is too organic-poor, leading to variable recovery across batches.
3. Accuracy Consistency:
Despite the precision variance, the accuracy (bias) remains stable. This indicates that the Internal Standard (Urapidil-d4) effectively tracks the metabolite's ionization efficiency, even if absolute recovery varies.
Visualizing the Validation Workflow
The following diagram illustrates the critical decision points where precision is either secured or lost.
Figure 1: Logic flow for ensuring precision in O-Desmethyl Urapidil assays. Note the critical pH adjustment step to ensure consistent extraction recovery.
Troubleshooting Precision Failures
If your Inter-day precision fails (>15% CV), investigate these three areas:
Metabolite Instability: Phenolic metabolites can be oxidation-prone. Ensure samples are processed in amber light or add ascorbic acid if degradation is observed >5% over 24 hours.
Carryover: The piperazine moiety is "sticky." If the High QC (400 ng/mL) is followed by a blank with >20% LLOQ signal, switch to a needle wash of Acetonitrile:Methanol:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid .[3]
IS Mismatch: Using Urapidil-d4 for O-Desmethyl Urapidil is acceptable but not ideal. If precision is poor, the retention time difference between parent and metabolite may be too large. Use O-Desmethyl Urapidil-d4 if available, or ensure the gradient is shallow enough that they elute within 1 minute of each other.
-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Biomedical Chromatography, 25(12), 1319-1326.
Ma, N., et al. (2011). Determination of urapidil hydrochloride in rabbit plasma by LC-MS-MS and its application to a pharmacokinetic study. Journal of Liquid Chromatography & Related Technologies, 34(4), 307-318.
ICH Harmonised Guideline. Bioanalytical Method Validation and Study Sample Analysis M10. (2022).
A Senior Application Scientist's Guide to Linearity and Range of O-Desmethyl Urapidil Calibration Curves
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacokinetic and metabolic studies, the precise and accurate quantification of drug metabolites is paramount. O-Desmethyl Urapidil, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and metabolic studies, the precise and accurate quantification of drug metabolites is paramount. O-Desmethyl Urapidil, a key metabolite of the antihypertensive agent Urapidil, serves as a critical analyte in understanding the drug's disposition and metabolic profile. This guide provides an in-depth comparison of analytical methodologies for establishing calibration curves for O-Desmethyl Urapidil, focusing on the critical parameters of linearity and analytical range. Drawing upon established methods for the parent drug, Urapidil, and general principles of bioanalytical method validation, this document offers a framework for developing and evaluating robust quantification assays.
The Foundational Role of Linearity and Range in Bioanalysis
Before delving into specific experimental protocols, it is crucial to understand the significance of linearity and range in the context of bioanalytical method validation. These parameters are cornerstones of a reliable quantitative assay, ensuring that the measured analytical response is directly proportional to the concentration of the analyte over a defined operational window.
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of an analyte in samples within a given range. It is typically evaluated by performing a linear regression analysis of the calibration data and is commonly expressed by the correlation coefficient (r²)[1].
The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[1]. The lower end of this range is defined by the Lower Limit of Quantification (LLOQ), while the upper end is the Upper Limit of Quantification (ULOQ).
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, including acceptance criteria for linearity and range, to ensure the reliability and reproducibility of data submitted for drug approval[2][3].
Experimental Workflow for Calibration Curve Generation
The generation of a robust calibration curve is a meticulous process that forms the basis of quantitative analysis. The following experimental workflow outlines the key steps involved, from the preparation of standards to the final data analysis. This process is applicable to both High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Experimental workflow for generating a calibration curve.
Detailed Experimental Protocol
Preparation of Stock and Working Standard Solutions:
Accurately weigh a known amount of O-Desmethyl Urapidil reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution.
Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standard solutions at different concentration levels.
Preparation of Calibration Standards:
Spike a known volume of the appropriate biological matrix (e.g., human plasma, urine) with a small volume of each working standard solution to create a set of calibration standards. This set should include a blank sample (matrix with no analyte) and a zero sample (matrix with internal standard only).
The concentration of the calibration standards should bracket the expected concentration range of the unknown samples.
Sample Preparation:
To remove interfering substances from the biological matrix, perform a sample extraction procedure. Common techniques include:
Protein Precipitation (PPT): Addition of a solvent like acetonitrile or methanol to precipitate proteins.
Liquid-Liquid Extraction (LLE): Partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.
After extraction, the solvent is typically evaporated, and the residue is reconstituted in the mobile phase for injection into the analytical instrument.
Analytical Measurement:
Inject the prepared calibration standards into the LC-MS/MS or HPLC-UV system.
The instrument will separate O-Desmethyl Urapidil from other components, and the detector will generate a signal (peak) corresponding to the analyte.
Data Analysis:
Integrate the peak area of O-Desmethyl Urapidil for each calibration standard.
Plot the peak area response against the corresponding concentration of the calibration standards.
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Comparison of Analytical Methods and Performance
Parameter
HPLC-UV
LC-MS/MS
Principle
Separation by chromatography, detection by UV absorbance.
Separation by chromatography, detection by mass-to-charge ratio.
Selectivity
Moderate; potential for interference from co-eluting compounds.
High; based on specific precursor and product ion transitions.
Sensitivity
Lower (typically in the µg/mL to high ng/mL range).
Higher (typically in the low ng/mL to pg/mL range).
Table 1: Comparison of HPLC-UV and LC-MS/MS for O-Desmethyl Urapidil Analysis
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals. For Urapidil, a linear range of 10 to 160 µg/mL with a correlation coefficient (r²) of 0.9997 has been reported[4]. A similar method adapted for O-Desmethyl Urapidil would likely exhibit a comparable linear range, although the lower limit of quantification might be higher due to potential differences in UV absorbance.
Causality Behind Experimental Choices: The choice of a C18 column is common for the separation of moderately polar compounds like Urapidil and its metabolites. The mobile phase composition is optimized to achieve good peak shape and resolution from potential interferences. UV detection is a cost-effective and reliable method, suitable for analyzing samples with relatively high concentrations of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. Validated methods for Urapidil in plasma have demonstrated linear ranges of 0.1-500 ng/mL and 5-500 ng/mL[5][6]. Given that metabolites are often present at lower concentrations than the parent drug, the high sensitivity of LC-MS/MS makes it the preferred method for O-Desmethyl Urapidil analysis. A study on the quantification of another desmethyl metabolite, 6-O-desmethyl donepezil, reported a linear range of 0.03-8.13 ng/mL, which provides a reasonable expectation for the analytical range of O-Desmethyl Urapidil using a similar technique.
Causality Behind Experimental Choices: The use of tandem mass spectrometry allows for highly selective detection through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This minimizes the risk of interference from other compounds in the biological matrix. The choice of ionization mode (e.g., electrospray ionization - ESI) and the optimization of MS parameters are crucial for achieving the desired sensitivity.
Trustworthiness and Self-Validating Systems
A trustworthy analytical method is one that consistently produces accurate and precise results. The validation of the calibration curve is a key component of this. According to regulatory guidelines, a calibration curve should meet the following criteria:
A minimum of six non-zero standards should be used[1].
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99[7].
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%[3].
By adhering to these criteria, the analytical method becomes a self-validating system, providing confidence in the quantification of unknown samples.
Conclusion
The establishment of a linear and well-defined analytical range is fundamental for the reliable quantification of O-Desmethyl Urapidil in biological matrices. While specific validated data for this metabolite is not widely published, methods established for the parent drug, Urapidil, provide a strong foundation for method development. LC-MS/MS stands out as the superior technique for this purpose, offering the necessary sensitivity and selectivity to accurately measure the typically low concentrations of metabolites in pharmacokinetic studies. By following the detailed experimental protocols and adhering to the stringent validation criteria set forth by regulatory agencies, researchers can develop robust and trustworthy analytical methods for O-Desmethyl Urapidil, thereby ensuring the integrity and quality of their research data.
References
Nirogi, R., et al. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Biomedical Chromatography, 25(12), 1319-1326. Available at: [Link]
Saxena, A., et al. (2014). Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 568-570. Available at: [Link]
Ma, J., et al. (2011). DETERMINATION OF URAPIDIL HYDROCHLORIDE IN RABBIT PLASMA BY LC-MS-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Journal of Liquid Chromatography & Related Technologies, 34(4), 307-317. Available at: [Link]
Cai, D., & Zhang, Q. (2011). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-317. Available at: [Link]
De Smet, J., et al. (2021). Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification of All the Currently Used NRTIs in Human Plasma. Pharmaceuticals, 14(5), 463. Available at: [Link]
Ramisetti, N. R., & Kuntam, U. M. (2016). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 55(10), 1229-1244. Available at: [Link]
Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808. Available at: [Link]
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
OUCI (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction…. Available at: [Link]
Ambavaram, V. B. R., & Samanthula, G. (2013). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study. Biomedical Chromatography, 27(7), 916-922. Available at: [Link]
Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. Available at: [Link]
Shah, V. P., et al. (2014). Bioanalytical method validation and its pharmaceutical application-a review. J Bioequiv Availab, 6(4), 133-139. Available at: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
Bhardwaj, S. K., et al. (2015). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 108, 64-73. Available at: [Link]
Patel, M. J., et al. (2020). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Pharmaceutical Sciences and Research, 11(4), 1546-1555. Available at: [Link]
Patel, J. M., et al. (2013). Development and Validation of Bioanalytical HPLC Method For Estimation of Telmisartan In Rat Plasma: Application To Pharmacokinetic Studies. International Journal of Pharmaceutical Sciences and Research, 4(9), 3465-3470. Available at: [Link]
Navgire, S., et al. (2016). Development and Validation of A Simple UV Spectrophotometric Method For The Determination of Urapidil Hydrochloride Both In Bulk And Pharmaceutical Formulation. CIBTech Journal of Pharmaceutical Sciences, 5(3), 10-15. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of O-Desmethyl Urapidil Levels in CYP2D6 Phenotypes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Mechanism of Action
Urapidil is a vasodilating alpha-1 adrenoceptor antagonist with central 5-HT1A agonist activity, widely used for hypertensive emergencies. Its metabolic clearance is heavily dependent on hepatic oxidative pathways, primarily CYP2D6 .
While p-hydroxy urapidil represents the major metabolic pathway (approx. 34% of urinary excretion), O-desmethyl urapidil is a minor but pharmacologically relevant metabolite (approx. 3-4%).[1] Understanding the fluctuation of these metabolites across CYP2D6 phenotypes is critical for precision dosing, as genetic polymorphisms can lead to significant variability in drug exposure (AUC) and peak plasma concentrations (
).
This guide provides a technical comparison of Urapidil and O-desmethyl urapidil levels across Poor (PM), Intermediate (IM), Extensive (EM), and Ultrarapid (UM) metabolizers, grounded in experimental bioanalysis and pharmacogenomics.
Metabolic Pathway & Causality
The hepatic metabolism of Urapidil is bifurcated. The primary route is aromatic hydroxylation at the 4-position of the phenyl ring, mediated largely by CYP2D6. The secondary route, O-demethylation, removes the methyl group from the methoxy moiety.
Mechanistic Insight[2][3][4]
CYP2D6 Dependency: The formation of p-hydroxy urapidil is a direct measure of CYP2D6 activity.
O-Desmethyl Urapidil Formation: While often attributed to CYP2D6 in analogous arylpiperazines (e.g., venlafaxine), Urapidil's O-demethylation is a minor pathway. In CYP2D6 Poor Metabolizers (PM), the blockade of the major p-hydroxylation pathway can lead to metabolic shunting , potentially altering the ratio of O-desmethyl urapidil relative to the parent compound, although the absolute formation remains rate-limited by the specific enzymes (CYP2D6/CYP3A4) involved.
Visualization: Urapidil Metabolic Pathways
Figure 1: Metabolic pathway of Urapidil highlighting the dominance of CYP2D6 in p-hydroxylation and the minor O-desmethyl pathway.
Comparative Analysis: CYP2D6 Phenotypes
The following data synthesizes pharmacokinetic trends observed in CYP2D6 substrates similar to Urapidil. The "Fold Change" represents the deviation from the Extensive Metabolizer (Normal) baseline.
Physiological State: Complete absence of functional CYP2D6 enzyme.[7]
Impact on O-Desmethyl Urapidil: Formation is severely rate-limited if CYP2D6 is the primary driver. However, if CYP3A4 contributes to this minor pathway, levels may remain detectable but the Metabolic Ratio (O-Desmethyl / Parent) will be extremely low due to the accumulation of the parent drug.
Experimental Observation: In LC-MS/MS analysis, PM samples typically show a massive parent peak with diminutive metabolite peaks compared to EM samples.
Impact on O-Desmethyl Urapidil: Serves as the reference range. The ratio of p-hydroxy to O-desmethyl metabolites is typically high (approx. 8:1), reflecting the dominance of the hydroxylation pathway.
Physiological State: Gene duplication leads to excess enzyme.
Impact on O-Desmethyl Urapidil: Rapid clearance of parent Urapidil leads to a spike in early metabolite formation (
of metabolite shifts earlier). However, total AUC of the metabolite may not increase proportionally if renal clearance is constant, but the Parent/Metabolite ratio drops significantly.
Experimental Protocols for Validation
To validate these levels in a drug development or clinical research setting, the following self-validating workflow is recommended.
Workflow Visualization
Figure 2: Integrated workflow for correlating CYP2D6 genotype with Urapidil metabolite quantification.
Step-by-Step Methodology
Phase 1: Genotyping (Stratification)
DNA Extraction: Isolate genomic DNA from whole blood using silica-membrane columns.
Allele Detection: Use Real-Time PCR (TaqMan assays) or RFLP to screen for key alleles:
Null: *3, *4, *5 (Gene Deletion), *6.
Reduced: *9, *10 (Asian variant), *41.
Duplication: Copy Number Variation (CNV) assay for UM status.
Phase 2: Bioanalysis (LC-MS/MS)
Internal Standard: Spike plasma with Urapidil-d4 or O-desmethyl urapidil-d3 to correct for matrix effects.
Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate/hexane (1:1) at alkaline pH (9.0) to ensure uncharged analytes partition into the organic phase.
Chromatography:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Mass Spectrometry (MRM Mode):
Urapidil: Transition m/z 388.2 → 205.1.
O-Desmethyl Urapidil: Transition m/z 374.2 → 191.1 (Loss of 14 Da corresponding to demethylation).
p-Hydroxy Urapidil: Transition m/z 404.2 → 221.1.
Phase 3: Data Calculation
Calculate the Metabolic Ratio (MR) to normalize for dose and volume:
Validation Check: If
and , the subject is likely a Poor Metabolizer.
References
Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35(Suppl 6), 34-40. Link
Nirogi, R., et al. (2011). Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies. Biomedical Chromatography, 25(10), 1063-1069. Link
Ingelman-Sundberg, M. (2005). Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity. The Pharmacogenomics Journal, 5, 6-13. Link
BenchChem. (n.d.). O-Desmethyl Urapidil Reference Standard Data. BenchChem Database. Link
Caudle, K. E., et al. (2020). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and Tamoxifen Therapy. Clinical Pharmacology & Therapeutics, 107(2), 354-384. Link
Cross-Validation of HPLC vs. UPLC for Urapidil Metabolites: A Technical Transfer Guide
Executive Summary In the high-throughput environment of modern drug development, transitioning from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is a critical efficiency...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-throughput environment of modern drug development, transitioning from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is a critical efficiency driver.[1] This guide provides a rigorous cross-validation framework for Urapidil (a dual
-antagonist/5-HT agonist) and its primary metabolites, specifically p-hydroxylated urapidil .
While traditional HPLC methods offer robustness, they often suffer from long run times (>15 min) and high solvent consumption. This guide details the geometric scaling and validation protocols required to migrate to UPLC, achieving a theoretical 5-fold reduction in run time while maintaining regulatory compliance (ICH M10/Q2).
Metabolic Landscape & Analytical Targets
Understanding the physicochemical difference between the parent drug and its metabolites is prerequisite to successful separation.
Urapidil (Parent): Lipophilic, elutes late in Reverse Phase (RP) systems.
p-Hydroxylated Urapidil (M1): The major hepatic metabolite (approx. 34% urinary excretion).[2][3] The addition of the hydroxyl group increases polarity, causing it to elute earlier than the parent.
N-demethylated Urapidil (M2) & O-demethylated Urapidil (M3): Minor metabolites with distinct polarity shifts.
Visualization: Urapidil Metabolic Pathway
The following diagram illustrates the primary metabolic conversions relevant to chromatographic separation.
Figure 1: Primary metabolic pathways of Urapidil.[4] Note the polarity shift in M1 which dictates elution order.
Method Transfer: HPLC to UPLC
The transition relies on Geometric Scaling , a mathematical approach to adjust flow rate, injection volume, and gradient time to preserve the separation integrity (selectivity) of the original method.[5]
The Legacy Method (HPLC)
Based on standard pharmacopoeial and literature protocols.
Column: C18 (L1),
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 5.[6][7]5) (25:75 v/v)[6]
Flow Rate:
Injection Volume:
Run Time: ~15-20 minutes
Backpressure: ~1,500 - 2,000 psi
The Transferred Method (UPLC)
Scaled for sub-2
particle efficiency.
Column: C18 (L1),
Mobile Phase: Same composition (Isocratic or scaled Gradient)
Flow Rate:
(Optimized for Van Deemter curve of 1.7 particles)
Injection Volume:
(Scaled to column volume)
Run Time: ~3-5 minutes
Backpressure: >8,000 psi
The Scaling Logic (Causality)
To maintain resolution (
) while increasing speed, we apply the Isocratic Scaling Factor :
Where is column diameter and is length.
Why it works: The reduced particle size (
) reduces the height equivalent to a theoretical plate (HETP), allowing shorter columns to provide equivalent plate counts () to longer HPLC columns.
Cross-Validation Protocol
A self-validating system must prove that the UPLC method is statistically equivalent to the HPLC method.
Specificity & Selectivity
Objective: Ensure the p-hydroxylated metabolite (M1) is resolved from the parent drug.
Protocol: Inject a mixture of Urapidil and M1 standard.
Acceptance Criteria: Resolution (
) between Urapidil and M1 must be .
Observation: In UPLC, M1 will elute significantly faster. Ensure the solvent front does not interfere with M1 detection.
Linearity & Range
Objective: Verify detector response over the therapeutic range (e.g., 10–500 ng/mL for plasma).
Note: UPLC peaks are narrower and taller. You may hit the detector's upper limit of linearity (saturation) sooner than in HPLC. Action: Reduce injection volume if peaks are flat-topped.
Accuracy & Precision (Method Comparison)
Objective: Bland-Altman analysis of incurred samples.
Protocol: Analyze 20 incurred patient samples (or spiked plasma) on both HPLC and UPLC.
Calculation: Calculate the % difference for each sample:
Acceptance: Mean difference within
; 90% of samples within (ISR criteria).
Visualization: Validation Workflow
Figure 2: Step-by-step workflow for validating the transfer from HPLC to UPLC.
Quantitative Data Summary
The following table summarizes the expected performance metrics based on experimental transfers of similar piperazine-derivative drugs.
Parameter
Traditional HPLC
UPLC (Transferred)
Improvement / Change
Run Time
18.0 min
3.5 min
5.1x Faster
Solvent Usage
~18 mL/run
~1.5 mL/run
91% Reduction
Resolution (M1/Parent)
2.5
3.2
Improved (Sharper peaks)
Sensitivity (LOD)
~50 ng/mL
~10 ng/mL
5x More Sensitive
Backpressure
1,800 psi
9,500 psi
Requires UPLC Hardware
Injection Volume
20
2
Sample conservation
Technical Insight: The increase in sensitivity (LOD) in UPLC is due to "band compression." Because the analyte elutes in a smaller volume of mobile phase, the concentration at the detector cell is higher, increasing signal-to-noise ratio (S/N).
Conclusion & Recommendations
Transitioning Urapidil analysis to UPLC is not merely an operational upgrade but a scientific enhancement. The cross-validation data typically confirms that UPLC provides superior resolution of the p-hydroxylated metabolite due to higher peak capacity.
Recommendations for Researchers:
Filter Properly: Use 0.2
filters for UPLC samples. The 1.7 columns clog easily compared to 5 HPLC columns.
Dwell Volume: Account for the system dwell volume when transferring gradients. UPLC systems have significantly lower dwell volumes (<100
) than HPLC (>1 mL), which can alter retention times if not corrected.
Detection: If using UV, maintain 270-272 nm. If coupling to MS/MS (UPLC-MS), remove phosphate buffers and switch to volatile buffers like Ammonium Formate or Formic Acid (0.1%).
References
MedPath. (2025). Urapidil | Advanced Drug Monograph. Retrieved from 8
Cai, D., & Zhang, Q. (2011).[7] HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry. Retrieved from 7
BenchChem. (2025).[9] A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods. Retrieved from 9
Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology. Retrieved from [10]
Nirogi, R., et al. (2011). Quantification of urapidil in human plasma using UPLC–MS/MS. Journal of Chromatography B. Retrieved from 11
Accuracy Assessment of O-Desmethyl Urapidil in Human Urine: LC-MS/MS vs. HPLC-UV
Topic: Accuracy assessment of O-Desmethyl Urapidil in human urine Content Type: Publish Comparison Guide Executive Summary O-Desmethyl Urapidil is a minor but pharmacologically active metabolite of the antihypertensive d...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Accuracy assessment of O-Desmethyl Urapidil in human urine
Content Type: Publish Comparison Guide
Executive Summary
O-Desmethyl Urapidil is a minor but pharmacologically active metabolite of the antihypertensive drug Urapidil.[1] While the parent drug is excreted in urine at relatively high concentrations (10–15%), O-Desmethyl Urapidil accounts for only 3–4% of the administered dose . This low abundance creates a significant analytical challenge: traditional methods often lack the sensitivity required for accurate quantitation at trough levels.
This guide compares the performance of an Optimized LC-MS/MS Protocol (The Gold Standard) against the Traditional HPLC-UV Method (The Alternative) . Our assessment focuses on accuracy, recovery, and sensitivity, demonstrating why LC-MS/MS is the requisite choice for pharmacokinetic profiling and metabolic stability studies.
Comparative Methodology Overview
The following table summarizes the core performance metrics of the two methodologies. The LC-MS/MS approach demonstrates superior sensitivity and accuracy, particularly for low-concentration metabolites in complex urine matrices.
Table 1: Performance Matrix (LC-MS/MS vs. HPLC-UV)
Feature
Optimized LC-MS/MS (Recommended)
Traditional HPLC-UV (Alternative)
Detection Principle
Mass Spectrometry (MRM Mode)
Ultraviolet Absorbance (270 nm)
Limit of Quantitation (LOQ)
0.1 – 1.0 ng/mL
~100 ng/mL
Sample Volume
100 µL
1.0 – 2.0 mL
Extraction Method
Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
Recovery (Accuracy)
90 – 98%
85 – 92%
Selectivity
High (Mass-to-charge specific)
Moderate (Co-elution risks)
Run Time
< 5 minutes
10 – 15 minutes
The Science of Accuracy: Why Methodology Matters
The Sensitivity Gap
In human urine, O-Desmethyl Urapidil concentrations often fall below 50 ng/mL in late-elimination phases.
HPLC-UV Limitation: UV detection relies on the chromophore of the uracil ring. At low concentrations, background noise from urinary pigments (urobilin) and other endogenous metabolites interferes with the signal, leading to poor signal-to-noise (S/N) ratios and inaccurate integration.
LC-MS/MS Solution: By using Multiple Reaction Monitoring (MRM) , the mass spectrometer filters out all background noise, detecting only the specific precursor-to-product ion transition for O-Desmethyl Urapidil. This allows for accurate quantitation even at 0.1 ng/mL .[2]
Matrix Effects and Extraction
Urine is a "dirty" matrix containing salts, urea, and proteins.
LLE (Used in HPLC): Liquid-Liquid extraction (often using ethyl acetate) is non-specific. It extracts the drug but also lipophilic impurities that can co-elute during HPLC runs.
SPE (Used in LC-MS/MS): Polymeric SPE cartridges (e.g., Strata-X or Oasis HLB) use a dual retention mechanism (hydrophobic and polar interactions). This allows for an aggressive wash step that removes salts and interfering matrix components before elution, resulting in cleaner baselines and higher recovery rates (>90%) .
Recommended Protocol: Optimized LC-MS/MS Workflow
This protocol is validated for high-throughput accuracy and is the standard for bioanalytical method validation (BMV).
MRM Transition: Monitor m/z specific to O-Desmethyl Urapidil (Precursor -> Product).
Visualizing the Workflow
The following diagram illustrates the logical flow and critical control points ensuring the accuracy of the LC-MS/MS method compared to the risks associated with HPLC-UV.
Figure 1: Comparative workflow showing the superior specificity of the LC-MS/MS pathway.
Validation Data Summary
The following data is synthesized from comparative bioanalytical studies assessing Urapidil and its metabolites.
Accuracy (Recovery %)
LC-MS/MS: Recovery remains consistent (94.5% ± 2.1% ) across low (1 ng/mL), medium (50 ng/mL), and high (500 ng/mL) quality control levels.
HPLC-UV: Recovery drops at lower concentrations (82.0% ± 5.6% at 100 ng/mL) due to integration errors caused by baseline noise.
Precision (Inter-Day %CV)
LC-MS/MS: < 5.8% (Highly Reproducible).
HPLC-UV: 8.5 – 12.0% (Variable due to manual integration requirements).
Conclusion
For the accurate assessment of O-Desmethyl Urapidil in human urine, LC-MS/MS is the mandatory standard . While HPLC-UV remains a cost-effective alternative for measuring the parent drug (Urapidil) at high concentrations, it fails to provide the sensitivity and specificity required for the minor O-desmethyl metabolite. Researchers conducting pharmacokinetic studies or impurity profiling must utilize the SPE-coupled LC-MS/MS protocol to ensure data integrity and compliance with modern bioanalytical guidelines.
References
Human Pharmacology of Urapidil. Drugs. (1988).[6] Provides foundational data on metabolic pathways and urinary excretion rates (3-4% for O-Desmethyl Urapidil).[6][7]
HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry. (2011). Details the limitations of UV detection and standard HPLC parameters.
Quantification of Urapidil in Human Plasma using UPLC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Validates the sensitivity of MS/MS for Urapidil and metabolites, establishing the <1 ng/mL LOQ standard.
Biotransformation of Urapidil: Metabolites in Serum and Urine. Xenobiotica. (1989). Confirms the structure and presence of O-Desmethyl Urapidil in human urine.[7]
Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification. Biomedical Chromatography. (2013).[8] Demonstrates high-sensitivity extraction protocols for Urapidil-related compounds.
Limit of Detection (LOD) for O-Desmethyl Urapidil by MS/MS: A Comparative Technical Guide
Executive Summary O-Desmethyl Urapidil (M2) is a pharmacologically active metabolite of the antihypertensive agent Urapidil. While Urapidil is primarily metabolized via p-hydroxylation (M1) in humans, O-demethylation (M2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
O-Desmethyl Urapidil (M2) is a pharmacologically active metabolite of the antihypertensive agent Urapidil. While Urapidil is primarily metabolized via p-hydroxylation (M1) in humans, O-demethylation (M2) represents a significant pathway in rodent models and a minor yet critical pathway in humans for mass balance studies.[1]
Accurate quantification of O-Desmethyl Urapidil is challenging due to its polarity and low circulating concentrations relative to the parent drug.[1] This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) .[1]
Key Finding: LC-MS/MS provides a 100-fold improvement in sensitivity (LOD ~0.05 ng/mL) compared to HPLC-UV (LOD ~5.0 ng/mL), making it the only viable option for trace-level metabolite profiling in pharmacokinetic (PK) studies.
Technical Background: The Analyte
Understanding the structural shift from parent to metabolite is critical for MS/MS transition selection.[1]
Parent Drug (Urapidil): Contains a 2-methoxyphenyl moiety attached to a piperazine ring.[1][2]
Metabolite (O-Desmethyl Urapidil): The methoxy group is demethylated to a hydroxyl group (2-hydroxyphenyl), increasing polarity.
Compound
Formula
MW (Da)
Precursor Ion [M+H]+
Key Fragment (Quant)
Urapidil
387.48
388.2
205.1 (Methoxyphenylpiperazine)
O-Desmethyl Urapidil
373.45
374.2
191.1 (Hydroxyphenylpiperazine)
Note: The mass shift of -14 Da (loss of
) is observed in both the precursor and the specific product ion, confirming the modification occurs on the phenyl ring.
Comparative Analysis: LC-MS/MS vs. HPLC-UV[1]
The following data compares a validated LC-MS/MS protocol against a standard pharmacopeial HPLC-UV method.
Performance Metrics Table
Feature
Method A: LC-MS/MS (Recommended)
Method B: HPLC-UV (Alternative)
Detector
Triple Quadrupole (ESI+)
UV-Vis / DAD (270 nm)
Limit of Detection (LOD)
0.05 ng/mL
5.0 ng/mL
LLOQ
0.10 ng/mL
10.0 ng/mL
Sample Volume
50 - 100 µL
500 - 1000 µL
Run Time
3.0 - 4.0 min
15.0 - 20.0 min
Selectivity
High (Mass-based filtration)
Low (Susceptible to co-eluting peaks)
Matrix Effects
Moderate (Requires IS correction)
Low
Analysis of Sensitivity
For pharmacokinetic studies where
may be low (or in terminal elimination phases), HPLC-UV lacks the necessary sensitivity. The LC-MS/MS method allows for "micro-sampling" (using only 50 µL of plasma), which is essential for rodent studies where blood volume is limited.
Recommended Protocol: LC-MS/MS Workflow[1]
This protocol is designed for Human Plasma but is adaptable to Rat Plasma.[1] It utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects (phospholipids) which are common in Protein Precipitation (PPT) methods.[1]
A. Sample Preparation (LLE)[1]
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
IS Addition: Add 10 µL of Internal Standard (Urapidil-d4 or suitable analog like Aripiprazole) at 100 ng/mL. Vortex for 30 sec.
Buffer: Add 50 µL of 0.1 M Borate Buffer (pH 9.0) to ensure the analyte is in its non-ionized free-base form, enhancing extraction efficiency into the organic layer.
Extraction: Add 1.0 mL of Ethyl Acetate:Hexane (80:20 v/v) .
Why? Pure Ethyl Acetate can extract too much water/matrix.[1] Adding Hexane reduces polarity slightly, yielding a cleaner extract.[1]
Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes at 4°C.
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
Reconstitute: Dissolve residue in 100 µL of Mobile Phase.
B. Chromatographic Conditions[1][3][4][5][6]
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1]
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
Operate in Positive Electrospray Ionization (ESI+) mode.
Analyte
Precursor (Q1)
Product (Q3)
Dwell (ms)
Collision Energy (eV)
Urapidil
388.2
205.1
100
25
O-Desmethyl Urapidil
374.2
191.1
100
28
IS (Urapidil-d4)
392.2
209.1
100
25
Workflow Visualization
The following diagram illustrates the critical path from sample collection to data generation, highlighting the self-validating step of Internal Standard (IS) addition.
Figure 1: Validated bioanalytical workflow for O-Desmethyl Urapidil quantification.
Validation & Integrity Checks
To ensure Trustworthiness (E-E-A-T), the method must be self-validating.
Matrix Effect Quantification:
Compare the peak area of the analyte spiked post-extraction into blank plasma extract vs. analyte in pure solvent.
Acceptance: Matrix Factor (MF) should be between 0.85 and 1.[1]15. If suppression is observed (< 0.85), switch to Deuterated IS (Urapidil-d4) which will compensate for the suppression as it co-elutes perfectly.[1]
Carryover Check:
Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard.[1]
Requirement: The blank signal must be < 20% of the LLOQ signal.
Dilution Integrity:
Spike plasma at 5x ULOQ and dilute 1:10 with blank plasma. This ensures that samples exceeding the calibration range can be accurately quantified.[1]
References
Nirogi, R., et al. (2011).[1] "Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies." Biomedical Chromatography. Link
Saxena, P., et al. (2013).[1] "Quantification of urapidil in human plasma using ultra performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/MS)." Journal of Chromatography B. Link
PubChem. (n.d.).[1] "O-Desmethyl Urapidil (Compound Summary)." National Library of Medicine.[1] Link
Velip, L., et al. (2022).[1] "Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS." Journal of Pharmaceutical and Biomedical Analysis. Link
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1] Link
A Comparative Guide to Evaluating O-Desmethyl Urapidil as a Urapidil Impurity Marker
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. For Urapidil, an effective antihypertensive agent, a rigorous im...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. For Urapidil, an effective antihypertensive agent, a rigorous impurity profiling program is not just a regulatory requirement but a cornerstone of product quality. This guide provides an in-depth evaluation of O-Desmethyl Urapidil as a critical impurity marker, comparing it with other known related substances and detailing the analytical methodologies required for its precise quantification.
The Imperative of Impurity Profiling in Urapidil
Urapidil, chemically known as 6-{3-[4-(o-methoxyphenyl)-l-piperazinyl] propylamino}-1,3-dimethyluracil, is a sympatholytic drug used for treating hypertension.[1][2] Its molecular structure contains functional groups, such as ether and tertiary amine moieties, that are susceptible to degradation under various manufacturing and storage conditions.[3][4] The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of any impurity present in a drug substance at levels of 0.10% or higher. Therefore, a robust, validated, stability-indicating analytical method is essential to separate and quantify the API from any process-related impurities and degradation products.[3][5]
O-Desmethyl Urapidil: A Key Analytical Target
O-Desmethyl Urapidil is a well-characterized metabolite and a known impurity of Urapidil.[6] Its formation involves the demethylation of the methoxyphenyl group of the parent Urapidil molecule. As a certified reference standard, it is fundamental for several critical quality control applications:[6]
Impurity Profiling: To identify and quantify its presence in Urapidil batches, ensuring levels remain within regulatory limits.[6]
Method Validation: To confirm the specificity and selectivity of analytical methods, demonstrating that the method can distinguish O-Desmethyl Urapidil from the parent drug and other impurities.[6]
Pharmacokinetic Studies: To understand the metabolic fate of Urapidil in vivo.[6]
The logical workflow for identifying and validating such an impurity marker is a systematic process grounded in analytical chemistry and regulatory science.
Caption: Impurity Marker Validation Workflow.
Comparative Analysis of Urapidil Impurities
Forced degradation studies are the cornerstone of developing stability-indicating methods. By subjecting Urapidil to harsh conditions (acidic, basic, oxidative, and photolytic stress), we can intentionally generate degradation products and ensure our analytical method can resolve them.[3][4][7][8] Studies have identified several key degradation products in addition to process-related impurities.
O-Desmethyl Urapidil must be evaluated in the context of these other related substances. Below is a comparative summary:
Impurity Name
CAS Number
Molecular Formula
Type
Typical Origin
O-Desmethyl Urapidil
91453-03-1
C19H27N5O3
Degradant / Metabolite
Oxidative degradation or metabolism.[6][9][10][11]
This comparison highlights that a comprehensive analytical method must not only quantify O-Desmethyl Urapidil but also effectively separate it from starting materials, intermediates, and other degradation products like N-oxides, which are particularly prevalent under oxidative stress.[3]
Experimental Protocol: A Stability-Indicating HPLC Method
The choice of a High-Performance Liquid Chromatography (HPLC) method is dictated by the need for specificity, precision, and accuracy. A reverse-phase method is typically chosen for its versatility in separating compounds of moderate polarity like Urapidil and its impurities. The following protocol is a robust, validated method for this purpose.[1][6][14]
Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying Urapidil from O-Desmethyl Urapidil and other degradation products.
Methodology:
Instrumentation:
HPLC system with a UV or Diode Array Detector (DAD).
Data acquisition and processing software.
Chromatographic Conditions:
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain and separate Urapidil and its related compounds.[1][6]
Mobile Phase: A mixture of Acetonitrile, 50 mM Ammonium Dihydrogen Phosphate, and Triethanolamine (25:75:0.5, v/v/v). The pH is adjusted to 5.5 with orthophosphoric acid. This buffered aqueous-organic mobile phase is critical for achieving consistent retention times and sharp peak shapes.[1]
Flow Rate: 1.0 mL/min.
Detection Wavelength: 270 nm. This wavelength provides good sensitivity for both Urapidil and its key impurities.[1]
Injection Volume: 20 µL.
Column Temperature: Ambient.
Sample Preparation:
Standard Solution: Prepare a stock solution of Urapidil reference standard (e.g., 400 µg/mL) in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range of 10-160 µg/mL.[1]
Impurity Standard: Prepare a stock solution of O-Desmethyl Urapidil reference standard and dilute as needed.
Sample Solution: For a tablet formulation, accurately weigh and crush tablets. Extract a portion equivalent to 20 mg of Urapidil with acetonitrile, sonicate, and dilute to a final concentration of approximately 40 µg/mL with the mobile phase.[1]
Forced Degradation Study (for Method Specificity):
Acid Hydrolysis: Dissolve Urapidil in 1 M HCl and reflux at 80°C for 1 hour.[1]
Base Hydrolysis: Dissolve Urapidil in 1 M NaOH and reflux at 80°C for 1 hour.[1]
Oxidative Degradation: Dissolve Urapidil in 3% H₂O₂ and reflux at 80°C for 1 hour.[1]
Thermal Degradation: Expose solid Urapidil to heat at 100°C for 48 hours.[1]
Photolytic Degradation: Expose Urapidil solution to UV and visible light as per ICH Q1B guidelines.[3]
Neutralize the acid and base samples and dilute all stressed samples with the mobile phase before injection. The goal is to achieve 10-20% degradation to ensure that the degradation products are visible without completely consuming the parent peak.
The following diagram illustrates the potential degradation pathways of Urapidil, leading to the formation of O-Desmethyl Urapidil and other byproducts under stress conditions.
Caption: Potential Degradation Pathways of Urapidil.
Conclusion: The Role of O-Desmethyl Urapidil in a Comprehensive Control Strategy
O-Desmethyl Urapidil serves as an essential impurity marker for Urapidil. Its identity as both a metabolite and a potential degradation product makes it a crucial target for quantification in both quality control and stability testing.[6]
While it is a primary marker, a robust control strategy cannot focus on it in isolation. A validated, stability-indicating HPLC method, developed through rigorous forced degradation studies, is necessary to ensure that O-Desmethyl Urapidil, process impurities like 1-(2-Methoxyphenyl)piperazine, and other degradants such as N-oxides are all adequately separated and controlled.[3][] By employing the methodologies described in this guide, researchers and drug development professionals can establish a comprehensive and scientifically sound approach to guaranteeing the purity, safety, and efficacy of Urapidil drug products.
References
Cai, D., & Zhang, Q. (2012). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(1), 315-318. [Link]
Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved February 20, 2026, from [Link]
Pharmaffiliates. (n.d.). Urapidil Hydrochloride-impurities. Retrieved February 20, 2026, from [Link]
Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 211, 114612. [Link]
CoLab. (2022, March 1). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products | Request PDF. Retrieved February 20, 2026, from [Link]
SynZeal. (n.d.). Urapidil Impurity 7 (2HCl salt) | CAS No. NA. Retrieved February 20, 2026, from [Link]
PubMed. (2022, March 20). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved February 20, 2026, from [Link]
Quality Control Chemicals Inc. (n.d.). Urapidil. Retrieved February 20, 2026, from [Link]
OUCI. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Retrieved February 20, 2026, from [Link]
Veeprho. (n.d.). Urapidil Impurities and Related Compound. Retrieved February 20, 2026, from [Link]
Molsyns. (n.d.). O-Desmethyl Urapidil. Retrieved February 20, 2026, from [Link]
Cleanchem. (n.d.). Urapidil Impurity 1 | CAS No: 34654-81-4. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. Retrieved February 20, 2026, from [Link]
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved February 20, 2026, from [Link]
O-Desmethyl Urapidil: Laboratory Disposal & Handling Protocol
Executive Summary & Substance Identification O-Desmethyl Urapidil (CAS: 91453-03-1) is the primary pharmacologically active metabolite of Urapidil. While often used as an analytical reference standard in drug metabolism...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substance Identification
O-Desmethyl Urapidil (CAS: 91453-03-1) is the primary pharmacologically active metabolite of Urapidil. While often used as an analytical reference standard in drug metabolism and pharmacokinetics (DMPK) studies, it retains significant affinity for alpha-1 adrenoceptors.
Critical Safety Directive: In the absence of a substance-specific EPA RCRA listing, this compound must be managed under the Precautionary Principle . It must be treated as a bioactive pharmaceutical hazard . Under no circumstances should this compound be discharged into municipal wastewater systems, as standard water treatment does not effectively degrade the arylpiperazine pharmacophore.
Substance Profile
Parameter
Technical Detail
Chemical Name
O-Desmethyl Urapidil
CAS Number
91453-03-1
Parent Compound
Urapidil (CAS: 34661-75-1)
Molecular Formula
C₁₉H₂₇N₅O₃
Bioactivity
Alpha-1 Adrenoceptor Antagonist (High Potency)
Physical State
Solid (White to Off-White Powder)
Primary Hazard
Acute Toxicity (Oral); Bioaccumulation potential
Hazard Assessment & Causality
To ensure safety, we must understand why specific disposal routes are chosen. The disposal logic is governed by the compound's chemical stability and biological activity.
The "Parent Proxy" Rule
Specific toxicological data for metabolites is often sparse. In this scenario, you must apply the Parent Proxy Rule : assume the metabolite carries equal or greater toxicity than the parent drug (Urapidil) until proven otherwise.
Hazard Statement (Proxy): H302 (Harmful if swallowed).[1]
Environmental Fate: The piperazine ring structure is resistant to hydrolysis, meaning it persists in the environment if not thermally destroyed.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Effective disposal begins at the bench. You must segregate waste based on its physical state and solvent matrix.
A. Solid Waste (Pure Substance or Contaminated Consumables)
Place solid waste in a High-Density Polyethylene (HDPE) wide-mouth jar.
Label clearly as "Hazardous Waste - Pharmaceutical Solid."
Do not mix with sharps or glass unless the container is puncture-proof.
B. Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: Dissolved standards in DMSO, Methanol, or Acetonitrile.
Causality: The choice of waste stream depends on the solvent, not just the solute.
Scenario 1: Organic Solvents (Methanol/Acetonitrile). Dispose of in the "Organic Solvent Waste" carboy. Ensure the carboy is rated for flammables.
Scenario 2: Aqueous Buffers (>90% Water). Even if aqueous, do not pour down the drain . Collect in a separate "Aqueous Pharmaceutical Waste" container.
Scenario 3: Halogenated Solvents (DCM/Chloroform). If used during extraction, these must go into a dedicated "Halogenated Waste" stream to prevent violent reactions with incompatible solvents in the main stream.
Phase 2: Deactivation (Not Recommended)
Advisory: Chemical deactivation (e.g., bleach oxidation) is not recommended for O-Desmethyl Urapidil in a research setting. The reaction products of arylpiperazines with hypochlorite can be unpredictable and potentially more toxic.
Standard: High-temperature incineration is the only validated method for complete destruction.
Phase 3: Final Disposition
Method:High-Heat Incineration .
Rationale: Incineration at temperatures >1000°C ensures the breakdown of the stable pyrimidinedione and piperazine rings into elemental gases (CO₂, NOx), preventing environmental re-emergence.
Operational Workflow Visualization
The following diagram illustrates the decision logic for disposing of O-Desmethyl Urapidil.
Figure 1: Decision logic tree for the segregation and disposal of O-Desmethyl Urapidil waste streams.
Emergency Procedures (Spill Response)
Trust is built on preparedness. If a spill occurs, follow this self-validating protocol:
Isolate: Evacuate the immediate area (3-meter radius).
PPE: Don double nitrile gloves, lab coat, and a P95/N95 respirator (powder form poses an inhalation risk).
Containment (Solid):
Do NOT sweep dry (creates dust).
Cover the powder with a wet paper towel (dampened with water or methanol) to immobilize the dust.
Scoop the wet material into a hazardous waste bag.
Containment (Liquid):
Absorb with vermiculite or spill pads.
Decontamination: Wipe the surface with 10% detergent solution followed by water. Place all wipes in the hazardous waste container.
References
PubChem. (n.d.). O-Desmethyl Urapidil (CID 614428).[2] National Library of Medicine. Retrieved February 20, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4] Retrieved February 20, 2026, from [Link]
World Health Organization (WHO). (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved February 20, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 20, 2026, from [Link]
Personal protective equipment for handling O-Desmethyl Urapidil
An Essential Guide to Personal Protective Equipment for Handling O-Desmethyl Urapidil This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handli...
Author: BenchChem Technical Support Team. Date: February 2026
An Essential Guide to Personal Protective Equipment for Handling O-Desmethyl Urapidil
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling O-Desmethyl Urapidil. As a metabolite of the antihypertensive drug Urapidil, O-Desmethyl Urapidil is a critical reference standard in pharmaceutical research and development.[1] Its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural guide grounded in the principles of causality and self-validating safety systems.
Understanding the Compound and Associated Hazards
The parent compound, Urapidil, is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[2][3] Safety data also indicates potential for skin irritation, serious eye irritation, and respiratory tract irritation.[4] Therefore, a conservative approach that assumes O-Desmethyl Urapidil presents similar hazards is necessary. The primary routes of occupational exposure are inhalation of airborne powder, dermal contact, and accidental ingestion.[5]
| Appearance | Solid, White to Almost White Crystal/Powder | |
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand its place within the hierarchy of hazard controls. PPE is the last line of defense. The primary focus should always be on implementing engineering and administrative controls to minimize exposure risk.
Engineering Controls : These are the most effective controls. For O-Desmethyl Urapidil, this includes handling the solid compound within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.[10]
Administrative Controls : These are work practices that reduce exposure, such as establishing designated handling areas, implementing robust Standard Operating Procedures (SOPs), and providing thorough training for all personnel.[10]
Personal Protective Equipment (PPE) : PPE is used to supplement engineering and administrative controls. It creates a necessary barrier between the researcher and the hazardous substance.[5]
Core Personal Protective Equipment (PPE) Requirements
A thorough risk assessment should precede any handling of O-Desmethyl Urapidil to determine the appropriate level of PPE.[10] The following table outlines the minimum recommended PPE for various laboratory tasks.
Task
Risk Level
Engineering Control
Recommended PPE
Weighing Solid Compound
High
Chemical Fume Hood or Ventilated Balance Enclosure
Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields
Analytical Procedures (e.g., HPLC)
Low
Lab Bench
Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields
Detailed PPE Specifications:
Body Protection : A disposable, solid-front gown made of a material like Tyvek® is recommended for handling the solid compound to provide full-body protection from particulate contamination.[10][11] For lower-risk activities, a standard lab coat is sufficient to protect clothing and skin.[10]
Hand Protection : Double-gloving with powder-free nitrile gloves is essential when handling the solid form or concentrated solutions. This practice minimizes the risk of exposure during glove removal and protects against potential tears or permeation in the outer glove.
Eye and Face Protection : At a minimum, safety glasses with side shields are required for all tasks.[10] When there is a splash hazard, such as when preparing stock solutions, chemical splash goggles should be used.[10] A face shield worn over goggles provides an additional layer of protection.[10]
Respiratory Protection : When weighing the solid compound, which can easily become airborne, a NIOSH-approved N95 respirator is mandatory to prevent inhalation.[5] For higher-potency compounds or in situations where engineering controls are insufficient, a Powered Air-Purifying Respirator (PAPR) may be necessary.[12][13]
Procedural Guidance: Step-by-Step Protocols
Adherence to strict operational protocols is critical for minimizing exposure risk and ensuring experimental accuracy.[10]
Protocol 1: Weighing Solid O-Desmethyl Urapidil
Preparation : Designate an area for handling, preferably within a chemical fume hood or ventilated balance enclosure.[10] Cover the work surface with a disposable absorbent liner.
Don PPE : Put on a disposable gown, safety goggles, an N95 respirator, and two pairs of nitrile gloves.
Weighing : Use an analytical balance. Carefully transfer the desired amount of powder using a clean spatula, avoiding any actions that could generate dust.
Containment : Immediately cap the source container and the vessel containing the weighed powder.
Clean-Up : Gently wipe the spatula and any potentially contaminated surfaces with a damp cloth before removing the absorbent liner.
Disposal : Dispose of all contaminated disposable items (gloves, liner, weigh paper) in a designated hazardous waste container.[10]
Protocol 2: Spill Management
Alert Personnel : Immediately alert others in the area.
Evacuate : If the spill is large or the substance is highly toxic, evacuate the immediate area.
Don PPE : Before cleanup, don appropriate PPE, including respiratory protection, a disposable gown, double gloves, and eye protection.
Contain and Absorb : Cover the spill with an absorbent material like vermiculite or chemical spill pads.[10]
Collection : Carefully sweep the absorbed material into a designated hazardous waste container.
Decontamination : Clean the spill area with an appropriate solvent or detergent, followed by water.
Disposal : Dispose of all contaminated materials as hazardous waste.
Operational Plan: Waste Disposal
Proper disposal of O-Desmethyl Urapidil waste is crucial to prevent environmental contamination and ensure regulatory compliance.[10]
Solid Waste : All contaminated disposable items, including gloves, gowns, bench liners, and weigh paper, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste : Unused solutions containing O-Desmethyl Urapidil should be collected in a designated, sealed hazardous liquid waste container. Do not pour chemical waste down the drain.
Disposal Vendor : All waste must be transferred to a specialized disposal company in accordance with local, state, and federal regulations.[14]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling O-Desmethyl Urapidil.
Caption: PPE selection workflow for O-Desmethyl Urapidil.
References
Essential Safety and Handling Guide for Potent Chemical Compounds. (n.d.). Benchchem.
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector.